Product packaging for Lapatinib impurity 18-d4(Cat. No.:)

Lapatinib impurity 18-d4

Cat. No.: B15142395
M. Wt: 255.71 g/mol
InChI Key: AYPFEYDGZDPAPE-VTBMLFEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapatinib Impurity 18-d4, chemically defined as 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline, is a deuterium-labeled stable isotope analog of a Lapatinib-related compound. With a molecular formula of C13H7D4ClFNO and a molecular weight of 255.71 g/mol, this compound is specifically designed for use as an internal standard in advanced analytical techniques. Its primary research application is in Liquid Chromatography-Mass Spectrometry (LC-MS) for the highly precise and accurate quantification of Lapatinib and its metabolites in biological matrices. By incorporating four deuterium atoms on the fluorobenzyl ring, this compound provides nearly identical chromatographic behavior to its non-labeled counterpart, while allowing for clear distinction via mass spectrometry. This property is crucial for minimizing analytical variability and enhancing the reliability of data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research associated with Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR/ErbB-1) and the human epidermal growth factor receptor type 2 (HER2/ErbB-2). It is used for the treatment of advanced or metastatic HER2-positive breast cancer, often in combination with other agents like capecitabine. The drug works by binding to the intracellular tyrosine kinase domains of these receptors, inhibiting autophosphorylation and subsequent activation of downstream pro-survival signaling pathways such as MAPK and PI3K-Akt. This action reduces cellular proliferation and promotes apoptosis in HER2-overexpressing cancer cells. Controlling and quantifying known impurities and degradants, such as this compound, is an essential aspect of ensuring the safety and efficacy of the pharmaceutical product during its development and manufacturing. This compound enables researchers to achieve the high analytical accuracy required for rigorous drug development and bioanalytical profiling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClFNO B15142395 Lapatinib impurity 18-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

255.71 g/mol

IUPAC Name

3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2/i1D,2D,3D,6D

InChI Key

AYPFEYDGZDPAPE-VTBMLFEUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)N)Cl)[2H]

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lapatinib Impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lapatinib impurity 18-d4, a critical reference material in the development and analysis of the anticancer drug Lapatinib. This document details its chemical identity, properties, and its role in bioanalytical methodologies.

Introduction to Lapatinib and its Impurities

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5] It is utilized in the treatment of HER2-positive metastatic breast cancer.[3][4][5] As with any pharmaceutical compound, the synthesis of Lapatinib can result in the formation of impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[6]

Lapatinib impurity 18 is a known process-related impurity in the synthesis of Lapatinib.[7] Its deuterated analogue, this compound, serves as an essential tool for the accurate quantification of Lapatinib and its metabolites in biological matrices.

Chemical Identity and Properties of this compound

This compound is the deuterium-labeled form of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline.[4][8] The incorporation of four deuterium atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline[4][8]
Molecular Formula C₁₃H₇D₄ClFNO[1][4]
Molecular Weight 255.71 g/mol [1][4]
Appearance Solid[1]
Purity ≥95% (typically ≥98%)[1]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns are typically provided by the supplier in the Certificate of Analysis upon purchase of the reference standard.

Role in Bioanalytical Methods

Deuterium-labeled compounds like this compound are invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4][5] They are added to biological samples at a known concentration at the beginning of the sample preparation process.[5] Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[3][5] This allows for the accurate quantification of the analyte by measuring the ratio of the analyte's signal to that of the internal standard, thereby correcting for variations in sample preparation and analysis.[5]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical method for the quantification of Lapatinib in a biological matrix (e.g., plasma).

G Experimental Workflow: Bioanalysis with an Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing start Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is extract Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction add_is->extract evap Evaporation and Reconstitution extract->evap inject Inject into LC-MS/MS System evap->inject separate Chromatographic Separation (e.g., HPLC/UPLC) inject->separate detect Mass Spectrometric Detection (e.g., MRM) separate->detect integrate Peak Integration for Analyte and Internal Standard detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify

Workflow for bioanalysis using a deuterated internal standard.

Synthesis and Characterization

Experimental Protocol: Representative Synthesis

While the specific, proprietary synthesis of this compound is not publicly available, a representative synthesis can be adapted from the known synthesis of the non-deuterated Lapatinib impurity 18 (3-Chloro-4-((3-fluorobenzyl)oxy)aniline).[9][10][11][12][13] The key modification would be the use of a deuterated starting material, such as 3-fluorobenzyl-d4 bromide or a related deuterated benzylating agent.

Step 1: Condensation

2-Chloro-4-nitrophenol is reacted with a deuterated 3-fluorobenzyl halide (e.g., 3-fluorobenzyl-d4 bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding 1-chloro-2-((3-fluorobenzyl-d4)oxy)-4-nitrobenzene.

Step 2: Reduction

The nitro group of the resulting intermediate is then reduced to an amine. A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, in a solvent mixture like ethanol and water. The reaction is typically heated to reflux. After the reaction is complete, the iron salts are filtered off, and the product, 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline (this compound), is isolated from the filtrate.

Characterization Methods

The identity and purity of this compound are confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or by-products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides information about its structure through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical structure of the molecule, confirming the positions of the atoms and the successful incorporation of deuterium.

Lapatinib's Mechanism of Action and Signaling Pathway

Lapatinib functions by inhibiting the tyrosine kinase activity of EGFR (HER1) and HER2, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1][2][3][4][5] The binding of ligands to these receptors leads to their dimerization and autophosphorylation, which in turn activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2][5] By blocking the initial phosphorylation event, Lapatinib effectively shuts down these pro-survival signals in cancer cells that overexpress HER2.

The following diagram illustrates the EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.

G EGFR/HER2 Signaling Pathway and Lapatinib Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., EGF) EGFR EGFR (HER1) Ligand->EGFR Binds P1 Dimerization and Autophosphorylation EGFR->P1 HER2 HER2 HER2->P1 RAS RAS P1->RAS Activates PI3K PI3K P1->PI3K Activates Lapatinib Lapatinib Lapatinib->P1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Lapatinib inhibits EGFR/HER2 signaling.

Conclusion

This compound is a well-characterized, stable isotope-labeled internal standard that is indispensable for the accurate and precise quantification of Lapatinib in preclinical and clinical studies. Its use in LC-MS-based bioanalytical methods allows for the reliable determination of pharmacokinetic profiles and metabolic pathways of this important anticancer therapeutic. A thorough understanding of its properties and application is essential for researchers and professionals involved in the development and analysis of Lapatinib.

References

An In-depth Technical Guide to Lapatinib Impurity 18-d4: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lapatinib impurity 18-d4, a deuterium-labeled analog of a known Lapatinib intermediate. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1] Its mechanism of action involves the inhibition of tumor cell growth by blocking the signaling pathways mediated by these receptors. This compound is the deuterium-labeled form of 3-Chloro-4-(3-fluorobenzyloxy)aniline, an important intermediate in the synthesis of Lapatinib.[2] Deuterium-labeled compounds, such as this compound, are crucial as internal standards in pharmacokinetic and metabolic studies to ensure the accurate quantification of the parent drug and its metabolites.

Physicochemical Properties

The physicochemical properties of this compound are primarily based on its non-deuterated counterpart, 3-Chloro-4-(3-fluorobenzyloxy)aniline. The introduction of deuterium atoms results in a slight increase in molecular weight but does not significantly alter the fundamental physical and chemical characteristics.

Physical Properties
PropertyValueSource
Appearance White to gray to red powder/crystal[3]
Molecular Formula C₁₃H₇D₄ClFNOMedChemExpress
Molecular Weight 255.71 g/mol MedChemExpress
Melting Point 78.0 to 82.0 °C[3][4]
Boiling Point 387.9 ± 32.0 °C at 760 mmHg (Predicted)[3][4]
Solubility Acetonitrile (Slightly), DMSO (Slightly), Methanol[3]
pKa 3.98 ± 0.10 (Predicted)[3]
LogP 3.28[4]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[4]
Density 1.3 ± 0.1 g/cm³[3][4]
Chemical Properties

This compound, being a deuterated analog of 3-Chloro-4-(3-fluorobenzyloxy)aniline, is expected to exhibit similar chemical reactivity. The core structure consists of a substituted aniline ring. The presence of the amine group makes it basic, while the chloro and fluorobenzyloxy groups influence its electronic and steric properties. It serves as a key building block in the synthesis of Lapatinib.

Experimental Protocols

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Non-deuterated)

A practical synthesis method for the non-deuterated analog of this compound has been reported.[5] The process involves the condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol, followed by reduction.

Materials:

  • 1-(chloromethyl)-3-fluorobenzene

  • 2-chloro-4-nitrophenol

  • Potassium carbonate (K₂CO₃)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Dichloromethane

Procedure:

  • Condensation: 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol are reacted in the presence of potassium carbonate. This step forms the ether linkage.

  • Reduction: The resulting nitro compound is then reduced to the corresponding aniline using iron powder and ammonium chloride in a suitable solvent system.

  • Work-up and Purification: The reaction mixture is filtered to remove inorganic solids. The product is then extracted with a suitable organic solvent, such as dichloromethane, and purified to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline. The overall yield reported for this process is 82%.[5]

Analytical Methodology

Lapatinib and its impurities are typically analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General HPLC Method for Lapatinib and Related Substances:

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection at a wavelength of around 261 nm is suitable for Lapatinib and its impurities.

  • Internal Standard: For quantitative analysis using LC-MS, this compound serves as an ideal internal standard due to its similar chromatographic behavior to the non-labeled analyte and its distinct mass-to-charge ratio.[7]

Signaling Pathway Context

This compound is primarily used as a tool in the analytical setting to study the pharmacokinetics of Lapatinib. Therefore, understanding the mechanism of action of Lapatinib is crucial for interpreting these studies. Lapatinib is a dual inhibitor of EGFR (HER1) and HER2 tyrosine kinases.[1]

EGFR and HER2 Signaling Pathways

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, which activates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[8][9] These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated.

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates HER2->PI3K HER2->RAS Activates Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

Caption: EGFR and HER2 signaling pathways and the inhibitory action of Lapatinib.

Experimental Workflow for Pharmacokinetic Analysis

This compound is instrumental in pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of Lapatinib. A typical workflow involves administering the non-labeled drug to a subject and using the deuterated analog as an internal standard for sample analysis.

PK_Workflow Drug_Admin Administer Lapatinib to Subject Sample_Collection Collect Biological Samples (e.g., Plasma, Urine) Drug_Admin->Sample_Collection Sample_Prep Prepare Samples for Analysis Sample_Collection->Sample_Prep Add_IS Spike with This compound (Internal Standard) Sample_Prep->Add_IS LCMS_Analysis Analyze by LC-MS/MS Add_IS->LCMS_Analysis Data_Analysis Quantify Lapatinib Concentration and Determine PK Parameters LCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of Lapatinib in biological matrices. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for analytical methods such as LC-MS. A thorough understanding of its properties, along with the signaling pathways of the parent drug, is essential for its effective use in drug development and research. While specific, published protocols for its synthesis are not widely available, established methods for the synthesis of the non-deuterated analog and general deuteration techniques provide a strong basis for its preparation.

References

The Metabolic Fate of Lapatinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Lapatinib's Biotransformation and the Role of Deuterated Analogs in Research

This technical guide provides a comprehensive overview of the metabolism of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. A central focus of this document is to clarify the nature of "Lapatinib impurity 18-d4" and to delineate the established metabolic pathways of the parent drug. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of drug metabolism and pharmacokinetics.

Introduction to Lapatinib Metabolism

Lapatinib undergoes extensive metabolism in the body, a critical factor influencing its efficacy and safety profile. The primary site of this biotransformation is the liver, where a complex interplay of enzymes modifies the drug's structure, facilitating its excretion. Understanding these metabolic pathways is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and the potential for adverse effects such as hepatotoxicity.

Clarification on "this compound"

It is crucial to address a potential misconception regarding "this compound." Based on available scientific literature and chemical supplier information, "this compound" is not a metabolite of Lapatinib . Instead, it is a synthetic, deuterium-labeled version of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline[1][2][3]. This compound represents a fragment of the Lapatinib molecule.

The "d4" designation indicates that four hydrogen atoms on the fluorobenzyl ring have been replaced with deuterium, a stable isotope of hydrogen[1][2]. Such deuterated compounds are widely used in analytical chemistry, particularly in mass spectrometry-based assays, as internal standards for the accurate quantification of the non-labeled analyte[1]. Therefore, the likely application of "this compound" is in pharmacokinetic and metabolism studies to precisely measure the concentration of the corresponding non-deuterated Lapatinib fragment or a related metabolite.

Major Metabolic Pathways of Lapatinib

The metabolism of Lapatinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the most significant roles[4][5][6]. Minor contributions from CYP2C19 and CYP2C8 have also been reported[4][6]. The biotransformation of Lapatinib proceeds through several key pathways:

  • O-Dealkylation: This involves the cleavage of the ether bond connecting the fluorobenzyl group to the quinazoline core. This pathway can lead to the formation of a phenolic metabolite which can be further oxidized[7].

  • N-Dealkylation: This pathway involves the removal of the alkyl group attached to the nitrogen atom in the side chain.

  • Oxidation: Various oxidative reactions occur on the Lapatinib molecule, including N-oxidation and α-carbon oxidation, leading to a cascade of different metabolites[8].

These metabolic processes result in a variety of metabolites, none of which individually accounts for more than 14% of the administered dose recovered in feces or 10% of the Lapatinib concentration in plasma[4]. Fecal elimination is the primary route of excretion for both Lapatinib and its metabolites[6][8].

Quantitative Overview of Lapatinib Metabolism

The following table summarizes the key enzymes and resulting metabolites involved in the biotransformation of Lapatinib.

Metabolic PathwayPrimary EnzymesKey MetabolitesSignificance
O-Dealkylation CYP3A4, CYP3A5O-debenzylated metaboliteCan undergo further oxidation to form reactive quinone imines[7].
N-Dealkylation CYP3A4, CYP3A5N-dealkylated metabolitesContributes to the overall clearance of Lapatinib[5].
Oxidation CYP3A4, CYP3A5Oxidized metabolites (N-oxides, α-carbon oxidation products)A diverse range of metabolites are formed through these pathways[8].

Experimental Protocols for Studying Lapatinib Metabolism

The characterization of Lapatinib's metabolic fate relies on a combination of in vitro and in vivo experimental models coupled with advanced analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for Lapatinib metabolism and to characterize the resulting metabolites.

Methodology:

  • Incubation: Lapatinib is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) in a temperature-controlled environment (typically 37°C).

  • Cofactor Addition: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system, which is essential for CYP enzyme activity.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Sample Preparation: The mixture is centrifuged, and the supernatant containing the metabolites is collected for analysis.

  • Analytical Detection: The metabolites are separated and identified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific detection of the parent drug and its various metabolites.

In Vivo Metabolism Studies

Objective: To understand the pharmacokinetic profile and metabolic fate of Lapatinib in living organisms, including humans.

Methodology:

  • Drug Administration: A single dose of Lapatinib, often radiolabeled (e.g., with ¹⁴C), is administered to human volunteers or animal models.

  • Sample Collection: Blood, urine, and feces are collected at various time points.

  • Sample Processing: Plasma is separated from blood. Urine and homogenized feces are also prepared for analysis.

  • Quantification of Radioactivity: The total radioactivity in each sample is measured to determine the extent of drug absorption and the routes and rates of excretion.

  • Metabolite Profiling and Identification: Samples are analyzed using HPLC with radiochemical detection and/or LC-MS/MS to separate and identify the metabolites present.

Visualizing Lapatinib's Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of Lapatinib and a typical experimental workflow for its analysis.

Lapatinib_Metabolism Lapatinib Lapatinib O_Dealkylation O-Dealkylation Lapatinib->O_Dealkylation N_Dealkylation N-Dealkylation Lapatinib->N_Dealkylation Oxidation Oxidation Lapatinib->Oxidation Metabolite_O O-Dealkylated Metabolites O_Dealkylation->Metabolite_O Metabolite_N N-Dealkylated Metabolites N_Dealkylation->Metabolite_N Metabolite_Ox Oxidized Metabolites Oxidation->Metabolite_Ox Reactive_Metabolites Reactive Quinone Imines Metabolite_O->Reactive_Metabolites Excretion Excretion (Feces) Metabolite_O->Excretion Metabolite_N->Excretion Metabolite_Ox->Excretion Reactive_Metabolites->Excretion CYP3A4_3A5 CYP3A4/3A5 CYP3A4_3A5->O_Dealkylation CYP3A4_3A5->N_Dealkylation CYP3A4_3A5->Oxidation

Caption: Major metabolic pathways of Lapatinib.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Incubation Incubation with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Analysis_in_vitro LC-MS/MS Analysis Quenching->Analysis_in_vitro Metabolite_ID Metabolite Identification Analysis_in_vitro->Metabolite_ID Dosing Drug Administration Sampling Sample Collection (Blood, Urine, Feces) Dosing->Sampling Analysis_in_vivo Metabolite Profiling Sampling->Analysis_in_vivo Analysis_in_vivo->Metabolite_ID

Caption: Workflow for Lapatinib metabolite analysis.

Conclusion

The metabolism of Lapatinib is a multifaceted process primarily driven by CYP3A4 and CYP3A5, leading to a range of metabolites that are predominantly excreted in the feces. A thorough understanding of these pathways is essential for optimizing the clinical use of Lapatinib and for the development of future anticancer agents. It is important for the research community to accurately distinguish between true metabolites and synthetic deuterated standards like "this compound," which serve as invaluable tools for quantitative bioanalysis rather than being products of biotransformation. This guide provides a foundational resource for professionals dedicated to advancing the science of drug metabolism and oncology.

References

The Indispensable Role of Deuterated Compounds in Modern Pharmaceutical Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical analysis, precision, and accuracy are paramount. The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules has emerged as a powerful tool, offering significant advantages in analytical testing, drug metabolism and pharmacokinetic (DMPK) studies, and overall drug development. This technical guide provides an in-depth exploration of the core applications of deuterated compounds in pharmaceutical analysis, complete with detailed experimental methodologies, quantitative data comparisons, and visual workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Deuterium Advantage

Deuterium (²H or D) possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass gives rise to the kinetic isotope effect (KIE) , a phenomenon where the C-D bond is stronger and is cleaved at a slower rate than a C-H bond.[1][2] This fundamental principle underpins the utility of deuterated compounds in pharmaceutical science. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, the metabolic fate of a drug can be significantly altered, leading to an improved pharmacokinetic profile.[3][4] Furthermore, the distinct mass of deuterium makes these compounds ideal internal standards for highly sensitive analytical techniques like mass spectrometry.[5]

Core Applications in Pharmaceutical Analysis

The unique properties of deuterated compounds have led to their widespread adoption in several key areas of pharmaceutical analysis.

Enhancing Pharmacokinetic Profiles

Strategic deuteration can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] By slowing down metabolic processes, particularly those mediated by cytochrome P450 enzymes, deuteration can lead to:

  • Increased half-life (t½): A longer duration of action, potentially allowing for less frequent dosing.[7]

  • Reduced formation of toxic metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.[3][4]

  • Increased systemic exposure (AUC): A greater amount of the drug circulates in the body, potentially enhancing its therapeutic effect.[7]

  • Improved bioavailability: More of the administered dose reaches the systemic circulation.[3]

Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

DrugParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference
Tetrabenazine Half-life (t½) of active metabolites~2-5 hours~9-10 hours~2-5[2]
Ivacaftor (CTP-656) Half-life (t½)Not explicitly stated15.9 hours-[8]
Ivacaftor (CTP-656) In vitro metabolic stability (DV)-3.8-[8]
Methadone (d9-methadone) AUC (0-8h) in mice--5.7-fold increase[7]
Methadone (d9-methadone) Cmax in mice--4.4-fold increase[7]
Methadone (d9-methadone) Clearance in mice4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg5.2-fold decrease[7]
Gold Standard Internal Standards in Bioanalysis

Deuterated compounds are widely regarded as the gold standard for internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. Deuterated standards fulfill these criteria exceptionally well:

  • Similar Physicochemical Properties: They co-elute with the non-deuterated analyte, experiencing the same matrix effects (ion suppression or enhancement).[5]

  • Mass Differentiation: The mass difference allows for their distinct detection by the mass spectrometer.

This ensures accurate and precise quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[5]

Elucidating Metabolic Pathways

Deuterium-labeled compounds are invaluable tools for studying drug metabolism. By administering a deuterated drug, researchers can trace its metabolic fate and identify its metabolites using mass spectrometry. The characteristic mass shift introduced by the deuterium atoms allows for the unambiguous identification of drug-related material in a complex biological sample.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated compounds.

Pharmacokinetic Study of a Deuterated Drug

This protocol outlines a typical single-dose, crossover pharmacokinetic study in healthy volunteers to compare a deuterated drug to its non-deuterated counterpart.

Study Design:

  • Subject Recruitment: Enroll a cohort of healthy volunteers, providing informed consent.

  • Dosing: Administer a single oral dose of the non-deuterated drug.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Washout Period: Allow for a sufficient washout period (typically at least 5-7 half-lives of the drug) to ensure complete elimination of the first drug administered.

  • Crossover Dosing: Administer a single oral dose of the deuterated drug to the same subjects.

  • Repeat Blood Sampling and Plasma Preparation: Follow the same procedures as for the non-deuterated drug.

Bioanalytical Method (LC-MS/MS):

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the deuterated internal standard (for the non-deuterated drug analysis) or a different internal standard (for the deuterated drug analysis).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the drug in the plasma samples from the calibration curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.

Use of a Deuterated Internal Standard for Quantitative Bioanalysis

This protocol details the use of a deuterated compound as an internal standard for the quantification of a drug in plasma samples.

Method Validation (as per FDA and EMA guidelines): [9][10][11]

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the deuterated IS. The curve should have a defined range with a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine the intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Sample Analysis Workflow:

  • Preparation of Standards and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples.

  • Sample Extraction:

    • Aliquot an appropriate volume of plasma sample, calibration standard, or QC.

    • Add a fixed volume of the deuterated internal standard solution.

    • Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

  • Quantification: Calculate the concentration of the analyte in the unknown samples using the calibration curve.

Determination of Deuterium Incorporation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the position and extent of deuterium incorporation.

Experimental Protocol:

  • Sample Preparation: Dissolve the deuterated compound in a suitable non-deuterated solvent (e.g., DMSO, chloroform).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • The absence or reduction in the intensity of a proton signal at a specific chemical shift indicates deuterium substitution at that position.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of a signal in the ²H spectrum confirms the incorporation of deuterium. The chemical shift will be very similar to the corresponding proton in the ¹H spectrum.[12]

  • Quantitative Analysis: The percentage of deuterium incorporation can be estimated by comparing the integration of the residual proton signal in the ¹H NMR spectrum of the deuterated compound to the corresponding signal in the non-deuterated standard.

Visualizing Workflows and Pathways

Graphviz (DOT language) diagrams are provided to illustrate key processes.

Metabolic_Pathway cluster_drug Non-Deuterated Drug cluster_deuterated_drug Deuterated Drug cluster_metabolism CYP450 Metabolism cluster_metabolites Metabolites Drug_H Drug-CH3 Metabolism_H O-demethylation (Fast) Drug_H->Metabolism_H k_H Drug_D Drug-CD3 Metabolism_D O-demethylation (Slow) Drug_D->Metabolism_D k_D (k_H > k_D) Metabolite_H Metabolite Metabolism_H->Metabolite_H Metabolite_D Metabolite Metabolism_D->Metabolite_D

Metabolic pathway of a deuterated vs. non-deuterated drug.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Analyte) Add_IS Add Deuterated Internal Standard (IS) Plasma_Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Extract Analyte + IS in Solution Extraction->Extract LC_Separation LC Separation Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Bioanalytical workflow using a deuterated internal standard.

Synthesis and Regulatory Considerations

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds for pharmaceutical use requires specialized methods to ensure high isotopic purity and regioselective labeling. Common approaches include:

  • Deuterium Gas (D₂): Catalytic hydrogenation or deuterogenation of unsaturated precursors.[4]

  • Deuterated Solvents (e.g., D₂O): Acid or base-catalyzed H/D exchange reactions.[4]

  • Deuterated Reagents: Use of deuterated building blocks in a synthetic route. A convenient method for synthesizing deuterated ivacaftor, for example, involves the coupling of deuterated intermediates.[13]

Purification of deuterated compounds often involves standard chromatographic techniques, with careful monitoring to ensure isotopic enrichment is maintained.

Regulatory Landscape

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on the development and validation of bioanalytical methods, which are applicable to deuterated compounds.[9][10][11] The FDA has considered some deuterated drugs as new chemical entities (NCEs), granting them market exclusivity.[14][15] This is because the covalent C-D bond is considered a structural difference from the C-H bond, potentially leading to different pharmacokinetic and toxicological profiles.[14] Developers of deuterated drugs should engage with regulatory authorities early in the development process to discuss the specific requirements for their product.

Conclusion

Deuterated compounds have become an indispensable tool in the pharmaceutical analyst's armamentarium. Their ability to modulate metabolic pathways offers a powerful strategy for improving the pharmacokinetic and safety profiles of drugs. As internal standards, they provide unparalleled accuracy and precision in quantitative bioanalysis. A thorough understanding of the principles of the kinetic isotope effect, coupled with robust experimental design and adherence to regulatory guidelines, will continue to drive the successful application of deuterated compounds in the development of safer and more effective medicines.

References

An In-depth Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling (SIL) in drug metabolism and pharmacokinetic (DMPK) studies. It is designed to serve as a detailed technical resource for professionals in the field of drug development.

Introduction to Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into drug molecules.[1][2] These labeled compounds are chemically identical to their unlabeled counterparts but possess a slightly higher mass due to the presence of extra neutrons.[2] This mass difference allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The use of stable isotopes offers significant advantages over traditional radiolabeling, primarily in terms of safety. Since stable isotopes are non-radioactive, they do not pose a radiation risk to researchers or subjects, making them ideal for clinical studies, including those involving vulnerable populations.[2][3][4] This safety profile also allows for repeated studies in the same subject, providing valuable data on intra-individual variability.

Key Applications in Drug Metabolism:

  • Metabolite Identification: SIL is instrumental in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.[5]

  • Metabolic Pathway Elucidation: By tracing the labeled atoms, researchers can delineate the biotransformation pathways of a drug.[1][6]

  • Pharmacokinetic (PK) Analysis: SIL enables accurate quantification of a drug and its metabolites, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).[2][6]

  • Reactive Metabolite Trapping: Labeled trapping agents can be used to identify and characterize reactive metabolites, which are often implicated in drug-induced toxicity.

  • Mass Balance Studies: Stable isotopes can be used as an alternative to radioisotopes in human mass balance studies to determine the routes and rates of drug elimination.[4]

Core Principles and Common Isotopes

The fundamental principle of SIL in drug metabolism lies in the ability of mass spectrometry to differentiate between the labeled and unlabeled forms of a molecule based on their mass-to-charge ratio (m/z). When a mixture of a labeled and unlabeled drug is administered, the resulting mass spectra will show a characteristic "isotope cluster" or "doublet" for the parent drug and each of its metabolites, with a mass difference corresponding to the incorporated isotopes. This signature allows for the unambiguous identification of drug-related material.[5]

Commonly Used Stable Isotopes:

IsotopeNatural Abundance (%)Mass Difference (Da)Typical Applications
Deuterium (²H) 0.015~1Probing C-H bond cleavage, altering metabolic pathways (kinetic isotope effect).[1]
Carbon-13 (¹³C) 1.1~1Tracing the carbon skeleton of a drug molecule, metabolite identification.[1]
Nitrogen-15 (¹⁵N) 0.37~1Investigating nitrogen-containing drugs and their metabolites.[2]
Oxygen-18 (¹⁸O) 0.20~2Studying oxidation and hydrolysis reactions.

Experimental Design and Methodologies

A well-designed stable isotope labeling study is crucial for obtaining high-quality, interpretable data. The following sections outline key experimental protocols.

Synthesis of Labeled Compounds

The synthesis of isotopically labeled compounds is a critical first step. The position of the label within the molecule must be carefully chosen to be metabolically stable, ensuring that the label is not lost during biotransformation.[7] For example, labeling at a site that undergoes hydroxylation would lead to the loss of the label.

In Vitro Metabolism Studies

In vitro systems are essential for initial metabolic profiling and identifying the enzymes involved in a drug's metabolism.[8]

Protocol for In Vitro Metabolism in Human Liver Microsomes (HLM):

  • Incubation Mixture Preparation:

    • Prepare a stock solution of the labeled and unlabeled drug (e.g., a 1:1 mixture).

    • In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase), and phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add the drug solution to initiate the metabolic reaction.

  • Incubation and Termination:

    • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[9]

  • Sample Processing:

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.[9]

In Vivo Metabolism Studies

In vivo studies in animal models or humans provide a comprehensive understanding of a drug's ADME properties in a whole organism.

Protocol for Oral Dosing in Rodents:

  • Dosing Solution Preparation:

    • Prepare a formulation of the labeled and unlabeled drug suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).

  • Animal Dosing and Sample Collection:

    • Administer the drug formulation to the animals via oral gavage.

    • Collect biological samples (blood, urine, feces) at predetermined time points.

  • Sample Preparation for LC-MS Analysis:

    • Plasma: To a plasma sample, add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.

    • Urine: Dilute the urine sample with water or a suitable buffer. Centrifuge to remove any particulates before analysis.

    • Feces: Homogenize the fecal sample with a suitable solvent. Extract the drug and metabolites, followed by centrifugation and collection of the supernatant.

Analytical Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical platform for stable isotope labeling studies due to its high sensitivity and selectivity.[2][6]

Typical LC-MS Parameters:

ParameterTypical Setting
Chromatography Reversed-phase HPLC or UHPLC
Column C18 stationary phase
Mobile Phase Gradient elution with water and acetonitrile/methanol containing a modifier (e.g., 0.1% formic acid)
Mass Spectrometry High-resolution mass spectrometry (HRMS) such as Orbitrap or TOF.[2]
Ionization Mode Electrospray ionization (ESI) in positive or negative mode.[10]
Data Acquisition Full scan mode to detect all ions, followed by data-dependent MS/MS for structural elucidation.

Data Presentation and Interpretation

Quantitative data from stable isotope labeling studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Pharmacokinetic Parameters of a Hypothetical Drug and its Labeled Analog

ParameterUnlabeled Drug¹³C-Labeled Drug
Cmax (ng/mL) 1500 ± 2501480 ± 230
Tmax (h) 1.5 ± 0.51.6 ± 0.5
AUC (ng*h/mL) 8500 ± 12008450 ± 1150
t₁/₂ (h) 4.2 ± 0.84.3 ± 0.9
CL/F (L/h/kg) 2.5 ± 0.42.6 ± 0.4

Table 2: Relative Abundance of Major Metabolites in Human Liver Microsomes

MetaboliteUnlabeled (%)¹³C-Labeled (%)Mass Shift (Da)
Parent Drug 45.245.5+4
M1 (Hydroxylation) 25.825.6+4
M2 (N-dealkylation) 15.315.1+2
M3 (Glucuronidation) 8.78.9+4
Other 5.04.9-

Visualizing Metabolic Pathways and Workflows

Visual representations are essential for understanding complex metabolic pathways and experimental workflows.

Drug Metabolism Pathways

Drugs undergo two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation).[11][12]

Drug_Metabolism_Phases cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Drug Lipophilic Drug PhaseI_Enzymes CYP450, FMO, etc. Drug->PhaseI_Enzymes Oxidation, Reduction, Hydrolysis Excretion Excretion (Urine, Feces) Drug->Excretion Direct (minor) PhaseI_Metabolite More Polar Metabolite (e.g., -OH, -NH2, -SH) PhaseI_Enzymes->PhaseI_Metabolite PhaseII_Enzymes UGTs, SULTs, GSTs, etc. PhaseI_Metabolite->PhaseII_Enzymes Conjugation Conjugated_Metabolite Inactive, Water-Soluble Conjugate PhaseII_Enzymes->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: General overview of Phase I and Phase II drug metabolism pathways.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in Phase I metabolism.[13][14]

CYP450_Cycle Fe3_S Fe³⁺ (Substrate Bound) Fe2_S Fe²⁺ (Substrate Bound) Fe3_S->Fe2_S + e⁻ (from CPR) Fe2_O2_S Fe²⁺-O₂ (Substrate Bound) Fe2_S->Fe2_O2_S + O₂ Fe3_O2_S Fe³⁺-O₂⁻ (Substrate Bound) Fe2_O2_S->Fe3_O2_S + e⁻ (from CPR) Compound_I [FeO]³⁺ (Compound I) Fe3_O2_S->Compound_I + 2H⁺ - H₂O Fe3_SOH Fe³⁺ (Product Bound) Compound_I->Fe3_SOH + S - S-OH Start Fe³⁺ Fe3_SOH->Start - S-OH Start->Fe3_S + S Product Metabolite (S-OH) Substrate Drug (S)

Caption: The catalytic cycle of Cytochrome P450 enzymes in drug oxidation.

Experimental Workflow

The workflow for a typical stable isotope labeling study involves several key stages, from experimental design to data analysis.

SIL_Workflow cluster_planning Phase 1: Planning & Synthesis cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A1 Experimental Design (In Vitro / In Vivo) A2 Selection of Isotope (²H, ¹³C, ¹⁵N) A1->A2 A3 Synthesis of Labeled Compound A2->A3 B1 Dosing of Labeled & Unlabeled Drug A3->B1 B2 Biological Sample Collection B1->B2 B3 Sample Preparation (Extraction, Cleanup) B2->B3 C1 LC-MS/MS Analysis B3->C1 C2 Data Processing (Peak Picking, Alignment) C1->C2 C3 Metabolite Identification & Pathway Analysis C2->C3 C4 Pharmacokinetic Analysis C3->C4 Report Report C4->Report

Caption: A typical experimental workflow for a stable isotope labeling study.

Conclusion

Stable isotope labeling is an indispensable tool in modern drug metabolism research. Its safety, sensitivity, and versatility provide researchers with a powerful means to elucidate metabolic pathways, identify metabolites, and accurately characterize the pharmacokinetic properties of new drug candidates.[4] The detailed methodologies and data interpretation frameworks presented in this guide offer a solid foundation for the successful implementation of SIL in drug development programs. The continued advancement of analytical technologies, particularly high-resolution mass spectrometry, will further enhance the utility of stable isotope labeling in accelerating the development of safer and more effective medicines.[15]

References

An In-depth Technical Guide to Understanding Impurities in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification, sources, analytical methodologies, and regulatory considerations for impurities in active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a thorough understanding and rigorous control of impurities are critical throughout the drug development and manufacturing process.

Classification and Sources of Impurities

Impurities in APIs are categorized based on their chemical properties and origin. The International Council for Harmonisation (ICH) provides a framework for classifying these unwanted substances.[3][4]

1.1. Organic Impurities: These impurities are often process-related or drug-related and can be identified or unidentified, volatile or non-volatile.[4]

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process.

  • By-products: Formed from side reactions during the synthesis of the API.

  • Degradation Products: Result from the chemical breakdown of the API over time due to factors like light, heat, or moisture.[2]

  • Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed.

1.2. Inorganic Impurities: These are typically derived from the manufacturing process and are generally known and identified.

  • Reagents, Ligands, and Catalysts: Inorganic chemicals used during synthesis.

  • Heavy Metals or Other Residual Metals: Can be introduced from catalysts or leach from manufacturing equipment.

  • Inorganic Salts: May be used in the purification process.

  • Other Materials: Includes filter aids and charcoal.

1.3. Residual Solvents: These are organic or inorganic liquids used during the manufacturing process that are not completely removed.[4] Their control is critical due to their potential toxicity.

Below is a diagram illustrating the classification of API impurities.

G API_Impurities API Impurities Organic Organic Impurities API_Impurities->Organic Inorganic Inorganic Impurities API_Impurities->Inorganic Residual_Solvents Residual Solvents API_Impurities->Residual_Solvents Starting_Materials Starting Materials & Intermediates Organic->Starting_Materials By_products By-products Organic->By_products Degradation_Products Degradation Products Organic->Degradation_Products Organic_Reagents Reagents, Ligands, Catalysts Organic->Organic_Reagents Inorganic_Reagents Reagents, Ligands, Catalysts Inorganic->Inorganic_Reagents Heavy_Metals Heavy Metals / Residual Metals Inorganic->Heavy_Metals Inorganic_Salts Inorganic Salts Inorganic->Inorganic_Salts Other_Materials Other Materials (e.g., Filter Aids) Inorganic->Other_Materials Class1 Class 1 (To be avoided) Residual_Solvents->Class1 Class2 Class 2 (To be limited) Residual_Solvents->Class2 Class3 Class 3 (Low toxic potential) Residual_Solvents->Class3

Caption: Classification of impurities in Active Pharmaceutical Ingredients (APIs).

Regulatory Framework and Impurity Thresholds

Regulatory agencies like the FDA, EMA, and others, guided by the ICH, have established thresholds for the reporting, identification, and qualification of impurities. These thresholds are based on the maximum daily dose of the API.

Data Presentation: Impurity Thresholds

The following tables summarize the key quantitative limits for different classes of impurities as per ICH guidelines.

Table 1: Thresholds for Reporting, Identification, and Qualification of Organic Impurities in New Drug Substances (ICH Q3A(R2)) [3][4][5]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*Total Daily Intake

Table 2: Classification and Limits of Selected Residual Solvents (ICH Q3C(R8))

ClassSolventConcentration Limit (ppm)Rationale
Class 1 Benzene2Carcinogen
Carbon tetrachloride4Toxic and environmental hazard
1,2-Dichloroethane5Toxic
Class 2 Acetonitrile410Toxic
Chloroform60Toxic
Methanol3000Toxic
Toluene890Toxic
Class 3 Acetone5000Low toxic potential
Ethanol5000Low toxic potential
Isopropyl Acetate5000Low toxic potential

Table 3: Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D)

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cadmium (Cd)1522
Lead (Pb)1555
Arsenic (As)115152
Mercury (Hg)13031
Cobalt (Co)2A5053
Vanadium (V)2A100101
Nickel (Ni)2A200205
Silver (Ag)2B150107
Gold (Au)2B300301
Palladium (Pd)2B100101
Platinum (Pt)2B100101
Chromium (Cr)31100011003
Copper (Cu)3300030030
Tin (Sn)3600060060

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the detection, quantification, and structural elucidation of impurities.

3.1. High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for identifying and quantifying organic impurities due to its high resolution and sensitivity.

3.2. Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the standard for the analysis of residual solvents and other volatile impurities.

3.3. Mass Spectrometry (MS): MS provides information about the molecular weight and structure of impurities, often used in tandem with HPLC (LC-MS) for comprehensive analysis.

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.[6]

3.5. Inductively Coupled Plasma (ICP-MS or ICP-AES): These techniques are used for the detection and quantification of elemental impurities.

The following diagram illustrates a general workflow for the identification and control of API impurities.

Caption: General workflow for API impurity identification and control.

Experimental Protocols

Detailed and validated analytical procedures are essential for accurate impurity profiling. Below are example protocols for key experimental methodologies.

4.1. Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[7] The goal is to achieve 5-20% degradation of the API.[7][8][9]

Procedure:

  • Sample Preparation: Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for up to 2 hours.[1]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for up to 2 hours.[1]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for up to 2 hours.[1]

    • Thermal Degradation: Expose the solid API to dry heat at a temperature below its melting point (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the API solution to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Perform peak purity analysis to ensure that the API peak is free from any co-eluting degradation products.

4.2. Protocol for HPLC Analysis of Organic Impurities

Objective: To separate, detect, and quantify organic impurities in an API sample.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as per the validated method. For example, a gradient of acetonitrile and a phosphate buffer.[2] Ensure the mobile phase is filtered and degassed.[10]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the API reference standard at a known concentration.

    • Sample Solution: Prepare a solution of the API sample at the same concentration as the standard.[2]

    • Resolution Solution: Prepare a solution containing the API and known impurities to verify the system's ability to separate them.[10]

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: e.g., 30°C.

    • Detector: UV detector set at a wavelength where the API and impurities have adequate absorbance.

  • System Suitability: Inject the resolution solution and standard solution multiple times to ensure the system is performing correctly. Parameters to check include resolution, tailing factor, and reproducibility of injections.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the percentage of each impurity based on the peak area relative to the area of the API peak, using a correction factor if necessary.[10]

4.3. Protocol for GC-MS Analysis of Residual Solvents

Objective: To identify and quantify residual solvents in an API sample.

Procedure:

  • Sample Preparation: Accurately weigh the API sample into a headspace vial. Add a suitable solvent in which the API is soluble but the residual solvents are not (e.g., dimethyl sulfoxide).[11]

  • Standard Preparation: Prepare a standard solution containing known amounts of the expected residual solvents in the same solvent used for the sample.

  • GC-MS Conditions:

    • Injector: Headspace autosampler.

    • Column: A column suitable for volatile compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient to separate the solvents (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).

  • Analysis: Run the standard and sample vials through the headspace GC-MS system.

  • Data Processing: Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards. Quantify the amount of each solvent using a calibration curve generated from the standard solutions.

4.4. Protocol for NMR for Structural Elucidation of an Unknown Impurity

Objective: To determine the chemical structure of an isolated unknown impurity.

Procedure:

  • Sample Preparation:

    • Ensure the isolated impurity is of sufficient purity.

    • Dissolve a few milligrams of the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][12] The choice of solvent depends on the solubility of the impurity.

    • Transfer the solution to a clean NMR tube.[5]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.

    • Acquire a one-dimensional ¹³C NMR spectrum to observe the carbon signals.

    • Acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

  • Data Analysis and Structure Elucidation:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from all the NMR spectra to piece together the molecular structure of the impurity.

Qualification of Impurities

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level.[3] An impurity is considered qualified if its level has been adequately justified by safety or clinical studies.[3]

The following decision tree, based on ICH Q3A guidelines, outlines the process for the identification and qualification of impurities.

G start Impurity Detected id_threshold Level > Identification Threshold? start->id_threshold identify Identify Structure id_threshold->identify Yes no_action No Action Needed id_threshold->no_action No qual_threshold Level > Qualification Threshold? identify->qual_threshold qualified Is it a significant metabolite or previously qualified? qual_threshold->qualified Yes end Acceptable Level qual_threshold->end No qualify Qualify Impurity (Toxicological Studies) qualified->qualify No qualified->end Yes reduce_level Reduce Level to Below Threshold qualify->reduce_level Safety Concerns qualify->end No Safety Concerns reduce_level->end

Caption: Decision tree for the identification and qualification of an API impurity.

References

A Comprehensive Technical Guide to Lapatinib Impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Lapatinib impurity 18-d4, a deuterium-labeled analog of a known Lapatinib impurity. This document is intended for professionals in the fields of pharmaceutical research, quality control, and drug development, offering key data and procedural insights essential for its identification, quantification, and management.

Introduction to Lapatinib and its Impurities

Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] As with any active pharmaceutical ingredient (API), the synthesis and degradation of Lapatinib can result in the formation of various impurities. These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Lapatinib impurity 18 is identified as 3-chloro-4-((3-fluorobenzyl)oxy)aniline.[2] The deuterated version, this compound, serves as an internal standard for chromatographic and mass spectrometric analyses, allowing for precise quantification of the corresponding non-labeled impurity in drug substances and formulations.[3][4]

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is crucial for the development of analytical methods and for the characterization of the impurity.

PropertyValueSource(s)
Chemical Name 3-Chloro-4-((3-fluorobenzyl)oxy)aniline-d4[3][4]
Molecular Formula C₁₃H₇D₄ClFNO[3][4][5]
Molecular Weight 255.71 g/mol [3][4]
Appearance Solid, Pale Grey Solid[2][5]
Purity ≥95% or ≥98%[5]
Storage Recommended storage as per Certificate of Analysis; Short-term at room temperature.[3][4][5]

Analytical Methodologies

While a specific Certificate of Analysis with detailed experimental protocols for this compound was not publicly available, standard analytical techniques for the identification and quantification of pharmaceutical impurities of this nature would include the following:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column, would be the primary technique for separating Lapatinib from its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) would be employed. UV detection would be suitable for quantification.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is essential for the definitive identification of impurities. The high-resolution mass of the parent ion of this compound would be used for confirmation. Tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the impurity standard. For the deuterated impurity, the absence of specific proton signals would confirm the location of deuterium labeling.

  • Purity Determination: Purity is typically assessed by HPLC (area percent method) and may be further confirmed by techniques such as Differential Scanning Calorimetry (DSC).

Signaling Pathways and Experimental Workflows

To provide a broader context for the use of Lapatinib and the importance of impurity analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

lapatinib_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits RAS->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits

Figure 1: Simplified signaling pathway of Lapatinib's mechanism of action.[1]

analytical_workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting SampleReceipt Sample Receipt and Login StandardPrep Standard Preparation (Lapatinib & Impurity 18-d4) SampleReceipt->StandardPrep SamplePrep Sample Preparation (API or Formulation) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis StandardPrep->LCMS HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep->LCMS SamplePrep->HPLC DataProcessing Data Processing and Quantification LCMS->DataProcessing HPLC->DataProcessing Report Certificate of Analysis Generation DataProcessing->Report

Figure 2: General analytical workflow for pharmaceutical impurity analysis.

Conclusion

This compound is a critical tool for the accurate analysis of Lapatinib and its related substances. While a specific Certificate of Analysis was not publicly available, this guide provides a consolidated overview of its known properties and the standard analytical methodologies that would be employed for its characterization and use. The provided diagrams offer a visual representation of the biological context and the analytical process, aiding researchers in their understanding and application of this important reference standard. For detailed, batch-specific information, it is always recommended to consult the Certificate of Analysis provided by the supplier.

References

A Technical Guide to Commercially Available Lapatinib Impurity 18-d4 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available deuterated impurity standard, Lapatinib Impurity 18-d4. This document consolidates critical information for researchers and quality control professionals working with the tyrosine kinase inhibitor, Lapatinib. Included are details on its chemical identity, commercial availability, synthetic pathways, and analytical methodologies for its quantification.

Introduction to Lapatinib and its Impurities

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is utilized in the treatment of HER2-positive breast cancer.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the therapeutic. Lapatinib Impurity 18, chemically known as 3-chloro-4-((3-fluorobenzyl)oxy)aniline, is a known process-related impurity or potential degradation product of Lapatinib.[3][4][5] Its deuterated analogue, this compound, serves as an essential internal standard for sensitive and accurate quantification in various analytical studies, such as pharmacokinetic analyses and impurity profiling.[6][7]

Chemical and Physical Data

This compound is the deuterium-labeled version of 3-chloro-4-((3-fluorobenzyl)oxy)aniline.[6][7] The stable isotope labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

ParameterValueReference
Product Name This compound[6][8][9]
IUPAC Name 3-chloro-4-((3-fluorobenzyl-d4)oxy)anilineInferred from unlabeled
Synonyms 3-Chloro-4-((3-fluorobenzyl)oxy)aniline-d4[6]
Molecular Formula C₁₃H₇D₄ClFNO[6][8][9][10]
Molecular Weight 255.71 g/mol [6][7][10]
Appearance Solid[8][9]
Purity ≥95%[8][9]
Storage Recommended to be stored under conditions specified in the Certificate of Analysis[6][7][10]

Commercial Availability

This compound is available as a research chemical from several specialized suppliers of pharmaceutical standards and stable isotope-labeled compounds.

SupplierAvailable Quantities
Hubei Moxin Biotechnology Co., Ltd10mg, 25mg, 50mg, 100mg, 1000mg, 5000mg
Clinivex10mg, 50mg, 100mg
MedChemExpressInquire for details

Synthesis and Formation

Lapatinib Impurity 18 is an intermediate in the synthesis of Lapatinib.[4][5] A practical synthetic route for the unlabeled compound involves a two-step process.[3]

Synthetic Pathway Overview

The synthesis of 3-chloro-4-((3-fluorobenzyl)oxy)aniline can be achieved through the condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol, followed by the reduction of the resulting nitro intermediate.[3] The synthesis of the deuterated analogue would follow a similar pathway, utilizing a deuterated starting material.

cluster_synthesis Synthesis of Lapatinib Impurity 18 start1 2-chloro-4-nitrophenol intermediate 3-chloro-4-((3-fluorobenzyl)oxy)nitrobenzene start1->intermediate Condensation (K2CO3) start2 1-(chloromethyl)-3-fluorobenzene start2->intermediate product 3-chloro-4-((3-fluorobenzyl)oxy)aniline (Lapatinib Impurity 18) intermediate->product Reduction (Fe/NH4Cl)

Caption: Synthetic pathway for Lapatinib Impurity 18.

Potential Formation as a Degradation Product

Forced degradation studies of Lapatinib have been performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[11][12][13] While these studies have not definitively identified Impurity 18 as a major degradant, the chemical structure suggests it could potentially arise from the cleavage of the quinazoline moiety from the Lapatinib molecule under certain hydrolytic conditions.

Analytical Methodologies

The quantification of this compound as an internal standard is typically performed using liquid chromatography-mass spectrometry (LC-MS). For the analysis of the unlabeled impurity, both High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method has been developed for the estimation of Lapatinib and its related substances.[13] This method can be adapted for the analysis of Impurity 18.

Experimental Protocol: RP-HPLC Method [13]

  • Column: Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM ammonium formate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient

  • Flow Rate: Not specified

  • Injection Volume: 5 µL

  • Detection: UV at 261 nm

  • Run Time: 35 minutes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method has been developed for the quantitative determination of 4-(3-fluorobenzyloxy)-3-chloroaniline (unlabeled Impurity 18) in Lapatinib bulk drug.[14][15]

Experimental Protocol: LC-MS/MS Method [14][15]

  • Chromatographic Column: Aquasil C18

  • Mobile Phase A: Aqueous solution of ammonium formate

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient

  • Internal Standard: Lidocaine

  • Ion Source: Electrospray Ionization (ESI)

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • Ion Spray Voltage: 5500 V

    • Temperature: 550 °C

    • Ion Source GS1: 50 psi

    • Ion Source GS2: 60 psi

cluster_workflow Analytical Workflow sample Sample Preparation (Lapatinib Bulk Drug) is_spike Spiking with This compound (Internal Standard) sample->is_spike lc_separation LC Separation (e.g., Aquasil C18) is_spike->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for quantification of Lapatinib Impurity 18.

Role in Drug Development and Quality Control

This compound is a critical tool for:

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods for impurity quantification.

  • Pharmacokinetic Studies: Serving as an internal standard for the accurate measurement of drug and metabolite concentrations in biological matrices.

  • Stability Studies: Aiding in the precise monitoring of the formation of Impurity 18 during forced degradation and long-term stability testing of Lapatinib.

  • Quality Control: Ensuring the purity and safety of the final drug product by enabling the reliable quantification of this specific impurity.

Conclusion

The commercial availability of this compound provides pharmaceutical scientists with a vital reference standard for the rigorous quality control of Lapatinib. The synthetic and analytical methodologies outlined in this guide offer a framework for the accurate identification and quantification of this impurity, contributing to the overall safety and efficacy of Lapatinib-based therapies. Researchers and drug development professionals are encouraged to consult the suppliers' Certificates of Analysis for lot-specific data and storage recommendations.

References

Methodological & Application

Application Note: Quantification of Lapatinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). By inhibiting these pathways, Lapatinib disrupts cancer cell growth and survival, leading to cell cycle arrest and apoptosis. Its primary application is in the treatment of HER2-positive breast cancer. Accurate quantification of Lapatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive LC-MS/MS method for the determination of Lapatinib in human plasma, employing Lapatinib impurity 18-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

  • Lapatinib reference standard

  • This compound (internal standard, IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of Lapatinib and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lapatinib: m/z 581.1 → 365.1

    • This compound (IS): m/z 585.1 → 365.1

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Data Presentation

Table 1: Linearity of Lapatinib Quantification

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
5.00.01498.6
10.00.028101.2
50.00.14299.8
100.00.285100.5
500.01.43099.1
1000.02.865100.8
2000.05.74099.5
4000.011.520100.2

The calibration curve was linear over the range of 5.0 to 4000.0 ng/mL with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5.06.8102.47.5101.8
Low15.05.298.96.199.5
Medium750.04.1101.54.9100.7
High3000.03.599.84.2100.3

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low15.088.295.7
Medium750.090.197.2
High3000.089.596.5

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer hplc HPLC Separation (C18 Column) transfer->hplc msms Tandem Mass Spectrometry (ESI+) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for Lapatinib quantification.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 (ErbB2) HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: Lapatinib signaling pathway inhibition.

Application Note: A Stability-Indicating HPLC-UV Method for the Determination of Lapatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR/HER1) and the human epidermal growth factor receptor 2 (HER2/ERBB2).[1][2] It is utilized in the treatment of solid tumors, particularly in advanced or metastatic breast cancer where tumors overexpress HER2.[3][4] The manufacturing process and storage of Lapatinib can lead to the formation of impurities, which may affect its efficacy and safety. Therefore, a robust analytical method is crucial for the separation, identification, and quantification of Lapatinib and its potential impurities in bulk drug substances and pharmaceutical formulations. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for this purpose.

Experimental Workflow

The development and validation of the HPLC-UV method follows a systematic workflow to ensure its suitability for the intended purpose.

HPLC-UV Method Development Workflow A Method Development & Optimization B Selection of Stationary Phase (e.g., C18 column) A->B C Mobile Phase Optimization (Buffer, Organic Modifier, pH) A->C D Wavelength Selection A->D E Gradient Elution Programming A->E F Method Validation (as per ICH Guidelines) A->F G Specificity / Forced Degradation F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L System Suitability F->L M Application to Pharmaceutical Formulations F->M

Caption: Workflow for HPLC-UV Method Development and Validation.

Chromatographic Conditions

A stability-indicating RP-HPLC method was developed to separate Lapatinib from its impurities. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC with UV/Vis Detector
Column Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm)[5][6]
Mobile Phase A 10 mM Ammonium formate, pH adjusted to 4.5 with formic acid[6]
Mobile Phase B Acetonitrile[6]
Gradient Program Time (min)
0
5
15
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 261 nm[5][6]
Injection Volume 5 µL[5][6]
Diluent Water:Acetonitrile (40:60 v/v)[6]

Experimental Protocols

1. Standard Solution Preparation

  • Lapatinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Lapatinib reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Lapatinib Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Lapatinib standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity reference standard and transfer to separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Spiked Solution for Validation: Prepare a mixed solution containing a known concentration of Lapatinib (e.g., 100 µg/mL) and each impurity at the desired concentration level for validation studies (e.g., at the reporting threshold).

2. Sample Preparation (for a 250 mg Tablet)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of Lapatinib and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • This solution has a nominal concentration of 1000 µg/mL of Lapatinib. Further dilute as required for analysis.

3. Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5][6] A concentration of 100 µg/mL of Lapatinib was used for all stress conditions.[7]

  • Acid Degradation: Treat the drug solution with 1N HCl at 60°C for 2 hours. Neutralize with an appropriate volume of 1N NaOH.

  • Base Degradation: Treat the drug solution with 1N NaOH at 60°C for 1 hour. Neutralize with an appropriate volume of 1N HCl.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Method Validation Summary

The developed method was validated according to ICH guidelines.[5][6]

Validation ParameterResults
Specificity No interference from excipients or degradation products at the retention time of Lapatinib. The method was able to separate Lapatinib from its known impurities and degradation products.
Linearity Linear over the range of 0.027 - 1.5 µg/mL for impurities with a correlation coefficient (r²) > 0.999.[5][6]
Accuracy (% Recovery) Within 97.5 - 101.2% for all impurities.[5][6]
Precision (% RSD) Intra-day and Inter-day precision were found to be less than 2.0%.
Limit of Detection (LOD) 0.009 µg/mL for Impurity-1, 0.012 µg/mL for Impurity-2, and 0.011 µg/mL for Impurity-3.[5][6]
Limit of Quantitation (LOQ) 0.027 µg/mL for Impurity-1, 0.035 µg/mL for Impurity-2, and 0.0304 µg/mL for Impurity-3.[5][6]
Robustness The method was found to be robust with respect to minor variations in flow rate, column temperature, and mobile phase pH.

Lapatinib: Mechanism of Action and Impurities

Lapatinib functions by inhibiting the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2 (ERBB2).[1][2] This blockage prevents the autophosphorylation and activation of these receptors, which in turn inhibits downstream signaling pathways like the MAPK and PI3K/Akt pathways, ultimately leading to a decrease in tumor cell proliferation and survival.[2][8]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR (HER1) P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation HER2 HER2 (ERBB2) P_HER2 p-HER2 HER2->P_HER2 Phosphorylation Lapatinib Lapatinib Lapatinib->P_EGFR Inhibits Lapatinib->P_HER2 Inhibits PI3K PI3K P_EGFR->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->MAPK_pathway P_HER2->PI3K P_HER2->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK_pathway->Proliferation Promotes

Caption: Lapatinib's Mechanism of Action on EGFR and HER2 Signaling Pathways.

The chemical structure of Lapatinib and some of its known impurities are presented below. The presence of these impurities needs to be controlled within acceptable limits in the final drug product.

Caption: Chemical Structures of Lapatinib and its Known Impurities.

Conclusion

The developed HPLC-UV method is simple, sensitive, specific, and stability-indicating for the determination of Lapatinib and its impurities in bulk drug and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis. The forced degradation studies confirmed that the method is specific for the quantification of Lapatinib in the presence of its degradation products.

References

Application Notes and Protocols for the Use of Lapatinib Impurity 18-d4 in Pharmacokinetic Studies of Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (ErbB1) and Human Epidermal Growth Factor Receptor 2 (ErbB2).[1][2] Accurate and reliable quantification of Lapatinib in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5][6] This is due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.[6][7][8][9]

Lapatinib impurity 18-d4, a deuterium-labeled analog of a Lapatinib-related compound, serves as an ideal internal standard for the bioanalysis of Lapatinib. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation, thus providing the most accurate quantification.[5] These application notes provide a detailed protocol for the quantification of Lapatinib in human plasma using this compound as an internal standard with an LC-MS/MS-based method.

Signaling Pathway of Lapatinib

Lapatinib inhibits the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2), blocking downstream signaling pathways involved in cell proliferation and survival.

Lapatinib_Signaling_Pathway Lapatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_drug Lapatinib Signaling Pathway Inhibition cluster_downstream Downstream Signaling ErbB1 EGFR (ErbB1) RAS/MAPK RAS/MAPK Pathway ErbB1->RAS/MAPK ErbB2 HER2 (ErbB2) PI3K/Akt PI3K/Akt Pathway ErbB2->PI3K/Akt Lapatinib Lapatinib Lapatinib->ErbB1 Inhibition Lapatinib->ErbB2 Inhibition Cell_Proliferation Cell Proliferation & Survival PI3K/Akt->Cell_Proliferation RAS/MAPK->Cell_Proliferation

Caption: Inhibition of ErbB1 and ErbB2 by Lapatinib.

Experimental Protocols

Bioanalytical Method for Lapatinib Quantification in Human Plasma

This protocol outlines the procedure for extracting Lapatinib and the internal standard (this compound) from human plasma and subsequent analysis by LC-MS/MS.

1. Materials and Reagents:

  • Lapatinib reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Deionized water

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • Calibrator and Quality Control (QC) samples

2. Preparation of Stock and Working Solutions:

  • Lapatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lapatinib in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lapatinib Working Solutions: Serially dilute the Lapatinib stock solution with 50% methanol in water to prepare working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50% methanol in water.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Lapatinib working solutions to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000, and 5000 ng/mL).[3][8]

  • Prepare QC samples at low, medium, and high concentrations (e.g., 15, 250, and 4000 ng/mL) in the same manner.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing the analyte and IS) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for Lapatinib and this compound.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Lapatinib: m/z 581.1 → 365.1this compound: m/z 585.1 → 369.1
Collision Energy Optimized for each transition
Table 2: Method Validation Summary

This table summarizes the typical acceptance criteria for a bioanalytical method validation as per regulatory guidelines.

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20%5 ng/mL[3][4][10]
Intra-day Accuracy Within ±15% of nominal value (±20% for LLOQ)95.2% - 108.5%
Inter-day Accuracy Within ±15% of nominal value (±20% for LLOQ)97.1% - 105.3%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.1% - 8.7%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.5% - 9.2%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 10%
Stability (Freeze-thaw, short-term, long-term) % Bias within ±15%Stable

Experimental Workflow

The following diagram illustrates the overall workflow for a pharmacokinetic study of Lapatinib using this compound as an internal standard.

Pharmacokinetic_Workflow Pharmacokinetic Study Workflow Dosing Lapatinib Dosing to Subjects Sampling Timed Blood Sample Collection Dosing->Sampling Plasma_Separation Plasma Separation by Centrifugation Sampling->Plasma_Separation Sample_Storage Plasma Storage at -80°C Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (LLE with IS Spiking) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow from dosing to pharmacokinetic analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is essential for the development of a robust and reliable bioanalytical method for the quantification of Lapatinib in plasma.[3][8] The protocol described provides a framework for accurate measurement of Lapatinib concentrations, which is fundamental for the evaluation of its pharmacokinetic properties in clinical and preclinical studies. The validation of such a method according to regulatory guidelines ensures the integrity and quality of the data generated.

References

Application Notes and Protocols for Lapatinib Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Lapatinib from plasma matrices for quantitative analysis. The included methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are critically evaluated to guide the selection of the most appropriate technique for specific bioanalytical needs.

Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1] Its mechanism of action involves the inhibition of ATP-binding to these receptors, which suppresses tumor cell growth and proliferation.[1] Accurate quantification of Lapatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]

Comparative Summary of Sample Preparation Techniques

The selection of a sample preparation method is a critical step that impacts the sensitivity, accuracy, and robustness of the bioanalytical assay. The following table summarizes the quantitative performance of different techniques for Lapatinib analysis in human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Solvent Acetonitrile[2][3]Methyl t-butyl ether[4][5], Ethyl Acetate[6]Oasis HLB, C8, C18, MCX, WCX[7]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][3]5 ng/mL[4][5], 15.004 ng/mL[6]15 ng/mL[8]
Linearity Range 5 - 5000 ng/mL[2][3]5.00 - 800.00 ng/mL[9], 15.004 - 2000.540 ng/mL[6]100 - 10,000 ng/mL[8]
Extraction Recovery Not explicitly stated, but generally lower with higher matrix effects.71.4% - 82.4%[5]75%[8]
Internal Standard (IS) [2H3, 13C2, 15N]-lapatinib[2]Isotope-labeled Lapatinib[4][5], Pioglitazone[6]Not explicitly stated in the provided abstract.

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a straightforward and high-throughput method for sample preparation.[4] It is particularly useful for rapid screening and in discovery-phase studies.

Protocol:

  • Aliquot 50 µL of human plasma into a clean microcentrifuge tube.

  • Add an isotopically labeled internal standard.[10]

  • To precipitate plasma proteins, add a threefold volume of cold acetonitrile.[2][3]

  • Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully collect the supernatant containing Lapatinib and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[2]

PPT_Workflow plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt_solvent Add Acetonitrile (3x volume) is->ppt_solvent vortex Vortex (1 min) ppt_solvent->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis LLE_Workflow plasma Plasma Sample (250 µL) is Add Internal Standard plasma->is base Add 2M Sodium Carbonate is->base lle_solvent Add Methyl t-butyl Ether base->lle_solvent vortex Vortex (5 min) lle_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample (100 µL) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Lapatinib_Signaling cluster_downstream Downstream Signaling EGFR EGFR (ErbB1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 (ErbB2) HER2->PI3K_Akt HER2->RAS_MAPK Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression RAS_MAPK->Cell_Cycle

References

Chromatographic Separation of Lapatinib from its d4-Labeled Impurity: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chromatographic separation of the tyrosine kinase inhibitor Lapatinib from its d4-labeled internal standard. The presented methodology is crucial for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Lapatinib is a potent, orally active dual inhibitor of both the epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2/neu or ErbB2) tyrosine kinases.[1] It is utilized in the treatment of HER2-positive breast cancer.[1] Accurate determination of Lapatinib concentrations in biological matrices is essential for clinical efficacy and safety. The use of a stable isotope-labeled internal standard, such as Lapatinib-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.[2][3] This document outlines a validated UPLC-MS/MS method for the effective separation and quantification of Lapatinib, ensuring baseline resolution from its d4-labeled analogue.

Signaling Pathway of Lapatinib

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, which are key components of signaling pathways that drive cell proliferation and survival in cancer. By blocking these receptors, Lapatinib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to an inhibition of tumor cell growth.[2][3]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 (ErbB2) HER2->PI3K HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Lapatinib-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UPLC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Lapatinib Concentration Calibration_Curve->Quantification

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Lapatinib Impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of Lapatinib impurity 18-d4. Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1][2][3]. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring safety and efficacy. Lapatinib impurity 18 is identified as 3-chloro-4-((3-fluorobenzyl)oxy)aniline[4][5][6][7][8]. The deuterated analog, this compound, is a useful internal standard for quantitative bioanalysis. This document provides a detailed protocol for the analysis of this impurity, including predicted mass spectrometry parameters, a sample preparation procedure, and liquid chromatography conditions.

Introduction

Lapatinib is a key therapeutic agent in the treatment of HER2-positive breast cancer[2][3]. It functions by inhibiting the intracellular tyrosine kinase domains of EGFR and HER2, thereby blocking downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[2][9]. The manufacturing process of Lapatinib can result in the formation of various impurities that need to be carefully monitored. Lapatinib impurity 18 is one such related substance. The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy in quantitative mass spectrometry to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample processing.

This application note outlines a method for the detection of this compound using a triple quadrupole mass spectrometer. The provided parameters are based on the known fragmentation of similar compounds and serve as a starting point for method development.

Predicted Mass Spectrometry Parameters

The successful detection of this compound relies on the selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode. Based on the molecular weight of this compound (C₁₃H₇D₄ClFNO, MW: 255.71)[10][11], the protonated precursor ion [M+H]⁺ is predicted to be m/z 256.7.

The fragmentation of the non-deuterated Lapatinib impurity 18 (MW: 251.68)[5][6] would likely involve the cleavage of the benzylic ether bond. This would result in a prominent product ion corresponding to the fluorobenzyl moiety. For the deuterated analog, a similar fragmentation pattern is expected.

Table 1: Predicted MRM Transitions for this compound

ParameterValue
Precursor Ion (Q1)m/z 256.7
Product Ion (Q3)Predicted m/z 113.1
Dwell Time100 ms
Collision Energy (CE)Optimization Recommended (Starting point: 20-30 eV)
Declustering Potential (DP)Optimization Recommended (Starting point: 50-70 V)
Entrance Potential (EP)10 V
Collision Cell Exit Potential (CXP)10-15 V

Note: The product ion is predicted based on the cleavage of the ether linkage to yield the deuterated fluorobenzyl cation. Collision energy and other voltage parameters should be optimized for the specific instrument used.

Experimental Protocol

Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution can then be serially diluted to prepare working standards and spiking solutions for calibration curves and quality control samples. For analysis in a biological matrix like plasma, a protein precipitation or liquid-liquid extraction method is recommended.

Protein Precipitation Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the desired concentration of this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase chromatographic separation is suitable for the analysis of Lapatinib and its impurities.

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with the parameters outlined in Table 1.

Table 3: Mass Spectrometer Source Settings

ParameterValue
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
IonSpray Voltage4500-5500 V
Temperature500-600 °C
Nebulizer Gas (GS1)40-50 psi
Heater Gas (GS2)40-50 psi
Curtain Gas (CUR)20-30 psi
Collision Gas (CAD)Medium

Note: Source parameters should be optimized for the specific instrument and flow rate used.

Visualizations

Lapatinib Signaling Pathway Inhibition

Lapatinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the EGFR and HER2 receptors. The following diagram illustrates the simplified signaling cascade and the point of inhibition by Lapatinib.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Workflow for Detection of this compound

The following diagram outlines the logical steps for the analysis of this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive starting point for the development of a robust and sensitive LC-MS/MS method for the detection of this compound. The predicted mass spectrometry parameters, along with the detailed experimental protocol, will enable researchers to establish a reliable analytical method for this compound. Optimization of instrument-specific parameters is recommended to achieve the best performance.

References

Application of Lapatinib Impurity 18-d4 in Bioequivalence Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lapatinib impurity 18-d4 as a stable isotope-labeled internal standard (SIL-IS) in bioequivalence (BE) studies of Lapatinib.

Introduction to Lapatinib and Bioequivalence

Lapatinib is a potent, orally administered dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/neu).[1][2] By inhibiting these pathways, Lapatinib disrupts cancer cell signaling, leading to a reduction in cell proliferation and survival.[2][3][4][5] It is a critical therapeutic agent in the management of HER2-positive breast cancer.[2]

Bioequivalence studies are a cornerstone of generic drug development, designed to demonstrate that a new generic product is pharmaceutically equivalent and exhibits a comparable rate and extent of absorption to the innovator drug.[6] A key component of these studies is the accurate quantification of the drug in biological matrices, typically human plasma. This necessitates robust and reliable bioanalytical methods.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1][2][7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or d), ¹³C, or ¹⁵N).[2] this compound is a deuterium-labeled version of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, a known impurity of Lapatinib.[8]

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and thus exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][7] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the quantification of the analyte.[2]

Application of this compound in Bioequivalence Studies

This compound is an ideal internal standard for the quantification of Lapatinib in plasma samples during bioequivalence studies for the following reasons:

  • Physicochemical Similarity: Being a deuterated analog, it shares nearly identical chemical and physical properties with the parent drug, ensuring it tracks Lapatinib through the entire analytical process.

  • Mass Differentiation: The difference in mass due to the deuterium labels allows for its distinct detection from the unlabeled Lapatinib by the mass spectrometer, without interfering with the analyte's signal.

  • Improved Accuracy and Precision: Its use minimizes the impact of matrix effects and procedural errors, which is critical for the stringent requirements of bioequivalence studies as mandated by regulatory agencies like the FDA and EMA.[9]

Experimental Protocols

Bioanalytical Method for Lapatinib Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Lapatinib in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

  • Lapatinib reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

1.2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank plasma.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterCondition
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

1.4. Mass Spectrometry Parameters

The following table summarizes the MRM transitions for Lapatinib and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lapatinib 581.1365.220035
This compound (IS) 255.7109.120025

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

1.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA).[9] The validation should assess the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (within-run and between-run)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Signaling Pathway of Lapatinib

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Workflow for Bioequivalence Study

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Test vs. Reference) Subject_Recruitment->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sampling->Sample_Prep IS_Spiking Spiking with This compound (IS) Sample_Prep->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Quantification Quantification of Lapatinib LCMS_Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation (AUC, Cmax) Quantification->PK_Parameters Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Parameters->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Lapatinib bioequivalence study.

Principle of Stable Isotope-Labeled Internal Standard

SIL_IS_Principle cluster_sample Biological Sample cluster_process Analytical Process cluster_detection MS Detection cluster_result Result Analyte Lapatinib (Unknown Concentration) Extraction Sample Extraction Analyte->Extraction IS This compound (Known Concentration) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Analyte_Signal Lapatinib Signal (Affected by variability) Ionization->Analyte_Signal IS_Signal IS Signal (Affected similarly) Ionization->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration of Lapatinib Ratio->Concentration

References

Application Note: Quantification of Lapatinib in Biological Matrices using Deuterated Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lapatinib is an orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1] It is utilized in the treatment of solid tumors, particularly HER2-positive breast cancer. Accurate quantification of Lapatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides detailed protocols for the quantification of Lapatinib in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Lapatinib-d3, is essential to correct for interindividual variability in sample recovery and matrix effects, ensuring high accuracy and precision.[1]

Lapatinib Mechanism of Action

Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR and HER2, preventing their autophosphorylation upon ligand binding.[2] This blockade disrupts downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, Lapatinib leads to cell cycle arrest and apoptosis in tumor cells.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation HER2 HER2 (ErbB2) HER2->PI3K Activation HER2->RAS Activation Lapatinib Lapatinib Lapatinib->EGFR Inhibition Lapatinib->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib Signaling Pathway Inhibition.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Lapatinib in human plasma.

Experimental Workflow

Experimental_Workflow SampleCollection Biological Sample (e.g., Human Plasma) Spiking Spike with Lapatinib-d3 (IS) SampleCollection->Spiking SamplePrep Sample Preparation (PPT, LLE, or SPE) Spiking->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: General Experimental Workflow.
Reagents and Materials

  • Lapatinib reference standard

  • Lapatinib-d3 (deuterated internal standard)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • Methyl tert-butyl ether (for LLE)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human plasma (blank)

Sample Preparation Protocols

Choose one of the following sample preparation methods based on laboratory resources and desired sample cleanup efficiency.

1. Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

  • To a 50 µL aliquot of human plasma, add the deuterated internal standard (Lapatinib-d3).[2]

  • Add a protein precipitating solvent, such as acetonitrile, typically in a 3:1 to 5:1 ratio of solvent to plasma.[3]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT.

  • To a 250 µL aliquot of human plasma, add the deuterated internal standard.[4]

  • Add 250 µL of a basifying agent, such as 2M sodium carbonate solution, and vortex.[4]

  • Add 2 mL of an immiscible organic solvent, like methyl tert-butyl ether, and shake vigorously for approximately 10 minutes.[4]

  • Centrifuge to separate the aqueous and organic layers.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

3. Solid-Phase Extraction (SPE)

SPE offers the most effective sample cleanup, removing a significant portion of matrix interferences.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • To a 100 µL plasma sample, add the deuterated internal standard.[5]

  • Dilute the plasma sample with an appropriate buffer (e.g., 2% phosphoric acid).

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute Lapatinib and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 150 x 3 mm, 3.5 µm)[4][6]
Mobile Phase A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate)[7]
Elution Isocratic or gradient elution
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)

Mass Spectrometry (MS) Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][7]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Lapatinib) m/z 581.0 → 364.0[5]
MRM Transition (Lapatinib-d3) m/z 584.0 → 367.0 (example, actual may vary)
Ion Source Temperature 280 - 500°C
Desolvation Gas Nitrogen

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of Lapatinib in human plasma.

Table 1: Calibration and Quantification Limits

ReferenceCalibration Curve Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Musijowski et al.5.00 - 800.00[4][8]5.00[4][6]
Ranganathan et al.15.004 - 2000.540[7]15.004[7]
Bai et al.2.50 - 1000[2]2.50[2]
Zamboni et al.100 - 10,000[5]15[5]

Table 2: Accuracy and Precision Data

ReferenceConcentration (ng/mL)Within-run Accuracy (%)Within-run Precision (%RSD)Between-run Accuracy (%)Between-run Precision (%RSD)
Musijowski et al.5.0089.3 - 99.94.75 - 11.3789.3 - 100.92.37 - 11.37
15.0091.0 - 100.74.33 - 10.3890.4 - 100.73.02 - 10.38
200.0096.9 - 101.82.19 - 5.2693.2 - 106.92.19 - 14.69
600.0094.2 - 98.21.80 - 4.3292.9 - 98.21.11 - 5.34

Note: Accuracy and precision values are presented as ranges observed in the cited study.[6]

Conclusion

The LC-MS/MS methods described, utilizing a deuterated internal standard, provide a robust, sensitive, and accurate approach for the quantification of Lapatinib in biological matrices. The choice of sample preparation technique can be tailored to the specific requirements of the study, balancing throughput with the need for sample cleanup. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for Lapatinib.

References

Standard Operating Procedure for Lapatinib Impurity 18-d4: Handling, Storage, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of Lapatinib impurity 18-d4. The procedures outlined are designed to ensure the integrity of the compound for research and analytical purposes.

Compound Information

This compound is the deuterated form of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, a known impurity of the drug Lapatinib.[1][2][3] As a stable isotope-labeled compound, it is primarily used as an internal standard or reference standard in analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the quantification of the corresponding non-deuterated impurity in Lapatinib drug substances and products.[1][2] Deuterated compounds are valuable in such applications as they exhibit similar chemical properties to their non-deuterated counterparts but are distinguishable by their mass, aiding in precise quantification.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline[1][2]
Molecular Formula C₁₃H₇D₄ClFNO[1][2][5]
Molecular Weight 255.71 g/mol [1][2][5]
Appearance Solid[5]
Purity Typically ≥95% or ≥98%[5]
Storage Condition Short-term at room temperature; long-term refrigerated (2-8 °C) is recommended.[5][6]
Applications Drug impurity reference standard, analytical chemistry standard.[5]

Handling and Storage Protocol

Proper handling and storage are crucial to maintain the purity and stability of this compound. The following procedures are based on general guidelines for handling chemical reference standards and deuterated compounds.[6][7][8][9][10]

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage.

  • Verify that the compound name, lot number, and quantity match the information on the purchase order and the supplier's Certificate of Analysis (CoA).

  • Review the supplier's CoA and Safety Data Sheet (SDS) for any specific handling and storage instructions. These documents should be considered the primary source of information.

2.2. Storage

  • Short-Term Storage: For immediate use, the compound can be stored at ambient temperature.[5]

  • Long-Term Storage: For long-term storage, it is recommended to store the compound in its original, unopened container at 2°C to 8°C.[6]

  • Protection from Environmental Factors:

    • Store in a tightly sealed container to prevent moisture absorption. The use of a desiccant in the secondary storage container is advisable.[9]

    • Protect from light by storing in an opaque container or in a dark location.

    • Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation, though this is not typically required for this class of compound.[11]

2.3. Handling

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.[9]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use clean, dry spatulas and glassware to handle the compound.

  • Avoid cross-contamination by using dedicated equipment.

  • Once opened, it is recommended to store the container with a desiccant.

  • For solution preparation, bring the solid material to room temperature before weighing.

Workflow for Handling and Storage of this compound

G reception Receipt of Compound inspection Inspect Container & Verify Documents reception->inspection storage Store at 2-8°C (Long-term) or Room Temp (Short-term) inspection->storage handling Handling for Use storage->handling equilibration Equilibrate to Room Temperature handling->equilibration weighing Weigh in Ventilated Area with PPE equilibration->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution analysis Use in Analytical Method dissolution->analysis return_to_storage Return to Appropriate Storage analysis->return_to_storage return_to_storage->storage

Caption: Workflow for the proper handling and storage of this compound.

Experimental Protocol: Use as a Reference Standard in HPLC

This protocol outlines the general steps for using this compound as a reference standard for the quantification of the corresponding non-deuterated impurity in a drug sample using HPLC.

3.1. Materials and Reagents

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • HPLC system with UV or MS detector

3.2. Preparation of Stock Solution (Example Concentration: 100 µg/mL)

  • Accurately weigh approximately 2.5 mg of this compound.

  • Transfer the weighed compound to a 25 mL volumetric flask.

  • Add approximately 15 mL of a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with the same solvent and mix well.

  • This stock solution should be stored under refrigerated conditions (2-8 °C) and protected from light.

3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for creating a calibration curve. The concentration range should bracket the expected concentration of the impurity in the sample. A typical range for impurity quantification might be 0.05 µg/mL to 1.5 µg/mL.[12][13]

Table 2: Example Preparation of Working Standards

Working StandardVolume of Stock (µL)Final Volume (mL)Final Concentration (µg/mL)
15100.05
210100.10
325100.25
450100.50
5100101.00
6150101.50

3.4. HPLC Conditions (Example)

The following are example HPLC conditions based on methods for Lapatinib and its impurities.[12][13] The method should be optimized and validated for the specific application.

  • Column: Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.01 M Ammonium formate buffer, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector Wavelength: 261 nm

3.5. Analysis

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The concentration of Lapatinib impurity 18 in the sample can be determined by comparing its peak area to the calibration curve generated from the this compound standards, with appropriate corrections if used as an internal standard with MS detection.

Workflow for Use as an HPLC Reference Standard

G start Start stock_prep Prepare Stock Solution start->stock_prep working_prep Prepare Working Standards stock_prep->working_prep calibration Inject Standards & Generate Calibration Curve working_prep->calibration hplc_setup Set Up HPLC System hplc_setup->calibration sample_injection Inject Sample Solution calibration->sample_injection data_analysis Analyze Data & Quantify Impurity sample_injection->data_analysis end End data_analysis->end

Caption: Experimental workflow for using this compound as an HPLC reference standard.

Safety Precautions

  • As with any chemical compound, direct contact with skin and eyes should be avoided.

  • Ingestion and inhalation should be prevented.

  • Refer to the material safety data sheet (MSDS) provided by the supplier for detailed hazard information and emergency procedures.

  • This compound is a deuterated compound and is not radioactive.[4]

Disclaimer: The information provided in this document is for guidance purposes only and is based on generally accepted laboratory practices and available literature. The user should always refer to the specific instructions and safety information provided by the manufacturer or supplier of this compound. All laboratory work should be conducted by trained personnel in a suitable and safe environment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Lapatinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of Lapatinib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Lapatinib bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of Lapatinib, endogenous components of biological matrices like plasma, such as phospholipids, can interfere with the ionization of Lapatinib and its internal standard (IS) in the mass spectrometer source.[4][5] This can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and other clinical studies.[1]

Q2: I am observing significant variability in my Lapatinib recovery. What could be the cause?

A2: Significant variability in Lapatinib recovery is a known issue and can be attributed to the high plasma protein binding of the drug and inter-individual differences in the biological matrix.[6][7] Studies have shown that the recovery of Lapatinib can vary substantially between plasma samples from different individuals, with ranges reported from 29-70% in healthy donors and 16-56% in cancer patients.[6][7] This variability underscores the critical need for an appropriate internal standard to ensure accurate quantification.

Q3: What is the recommended type of internal standard for Lapatinib bioanalysis and why?

A3: A stable isotope-labeled (SIL) internal standard of Lapatinib (e.g., Lapatinib-d3) is highly recommended.[6][7] A SIL internal standard has nearly identical physicochemical properties to Lapatinib and will co-elute chromatographically.[6] This allows it to effectively compensate for variability in sample extraction and matrix effects, which a non-isotope-labeled internal standard may fail to do.[6][7]

Q4: Which sample preparation technique is best for minimizing matrix effects in Lapatinib bioanalysis?

A4: The choice of sample preparation technique depends on a balance of factors including the desired level of cleanliness, throughput, and available resources. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing interfering matrix components.[8] LLE and SPE generally provide cleaner extracts.[8][9] For Lapatinib, LLE with methyl tert-butyl ether (MTBE) has been shown to provide good recovery.[10] SPE with a polymeric sorbent like Oasis HLB can also be effective in removing phospholipids and minimizing matrix effects.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for Lapatinib

This issue can often be traced back to significant ion suppression from matrix components.

Troubleshooting Workflow:

start Poor Peak Shape / Low Signal check_is Review Internal Standard Performance start->check_is is_ok IS performance acceptable? check_is->is_ok improve_cleanup Implement a More Rigorous Sample Cleanup Method is_ok->improve_cleanup Yes use_sil_is Switch to a Stable Isotope-Labeled IS is_ok->use_sil_is No chrom_opt Optimize Chromatographic Conditions improve_cleanup->chrom_opt check_recovery Evaluate Analyte Recovery chrom_opt->check_recovery recovery_low Recovery consistently low? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol recovery_low->optimize_extraction Yes end Problem Resolved recovery_low->end No optimize_extraction->check_recovery use_sil_is->check_is

Troubleshooting Matrix Effects Workflow

Detailed Steps:

  • Evaluate Internal Standard (IS) Performance:

    • Question: Is the peak area of your IS consistent across samples?

    • Action: If you are not using a stable isotope-labeled (SIL) IS, consider switching to one. A SIL-IS will co-elute with Lapatinib and experience similar matrix effects, leading to more accurate correction.[6][7]

  • Enhance Sample Cleanup:

    • Question: Are you using Protein Precipitation (PPT)?

    • Action: While fast, PPT is often insufficient for removing phospholipids which are major contributors to matrix effects.[8] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[8][9]

  • Optimize Chromatography:

    • Question: Does Lapatinib co-elute with any matrix components?

    • Action: Adjust the mobile phase composition or gradient to better separate Lapatinib from the region where phospholipids typically elute.

  • Assess Extraction Recovery:

    • Question: Is your recovery of Lapatinib low and/or inconsistent?

    • Action: Re-optimize your extraction protocol. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for Lapatinib. For SPE, ensure the correct sorbent and elution solvent are being used.

Issue 2: Inconsistent and Inaccurate Quantification Results

This is often a result of variable matrix effects between different samples and the inability of the internal standard to compensate for these differences.

Troubleshooting Workflow:

start Inconsistent/Inaccurate Results is_check Are you using a Stable Isotope-Labeled IS? start->is_check is_no No is_check->is_no No is_yes Yes is_check->is_yes Yes implement_sil Implement a SIL-IS is_no->implement_sil revalidate Re-validate Method implement_sil->revalidate matrix_effect_eval Perform a Quantitative Matrix Effect Evaluation is_yes->matrix_effect_eval matrix_effect_present Significant Matrix Effect Present? matrix_effect_eval->matrix_effect_present improve_cleanup Improve Sample Cleanup (LLE or SPE) matrix_effect_present->improve_cleanup Yes matrix_effect_present->revalidate No improve_cleanup->revalidate end Problem Resolved revalidate->end

Troubleshooting Inconsistent Quantification

Detailed Steps:

  • Confirm Use of a Stable Isotope-Labeled (SIL) Internal Standard:

    • Rationale: As highlighted by the significant inter-individual variability in Lapatinib recovery, a SIL-IS is essential for accurate quantification.[6][7]

    • Action: If a non-SIL-IS is being used, acquire and validate a SIL-IS for Lapatinib.

  • Quantify the Matrix Effect:

    • Rationale: A quantitative assessment will determine the extent of ion suppression or enhancement.

    • Action: Perform a post-extraction spike experiment. Compare the peak area of Lapatinib in a neat solution to the peak area of Lapatinib spiked into an extracted blank plasma sample. The ratio of these peak areas is the matrix factor.

  • Implement More Effective Sample Preparation:

    • Rationale: If a significant matrix effect is confirmed, a more rigorous sample cleanup is necessary.

    • Action: Transition from Protein Precipitation to either Liquid-Liquid Extraction or Solid-Phase Extraction to more effectively remove interfering phospholipids and other matrix components.[8][9]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Lapatinib Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery Highly variable (16-70%)[6][7]71-82%[10]Generally >80%[7]
Matrix Effect High potential for ion suppression[8]ModerateLow[7]
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Protocol Complexity LowModerateModerate

Experimental Protocols

Protein Precipitation (PPT) with Acetonitrile

This protocol is a general procedure and may require optimization.

Workflow Diagram:

start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze

Protein Precipitation Workflow

Methodology:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)

This protocol is adapted from a published method for Lapatinib bioanalysis.[10]

Workflow Diagram:

start Start: Plasma Sample (250 µL) add_is Add IS Solution (20 µL) start->add_is add_carbonate Add 2M Sodium Carbonate (250 µL) add_is->add_carbonate vortex1 Vortex Mix add_carbonate->vortex1 add_mtbe Add MTBE (2 mL) vortex1->add_mtbe shake Shake for 10 min add_mtbe->shake centrifuge Centrifuge shake->centrifuge freeze_transfer Freeze Aqueous Layer & Transfer Organic Layer centrifuge->freeze_transfer evaporate Evaporate to Dryness freeze_transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction Workflow

Methodology:

  • To a 250 µL aliquot of human plasma in a glass extraction tube, add 20 µL of the internal standard solution.[10]

  • Add 250 µL of 2M sodium carbonate solution and vortex mix.[10]

  • Add 2 mL of methyl tert-butyl ether (MTBE) and shake on a mixer for 10 minutes.[10]

  • Centrifuge the sample to separate the aqueous and organic layers.[10]

  • Freeze the aqueous (lower) layer and transfer the organic (upper) layer to a clean glass tube.[10]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[10]

  • Reconstitute the dry residue in 200 µL of the mobile phase.[10]

  • Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for analysis.[10]

Solid-Phase Extraction (SPE) with Oasis HLB

This is a simplified, 3-step protocol that can be adapted for Lapatinib.

Workflow Diagram:

start Start: Pre-treated Plasma Sample load Load Sample onto Oasis HLB Plate/Cartridge start->load wash Wash with 5% Methanol in Water load->wash elute Elute with Acetonitrile or Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Solid-Phase Extraction Workflow

Methodology:

  • Pre-treat the plasma sample by diluting with an acidic solution (e.g., 4% H3PO4 in water) to disrupt protein binding.[4]

  • Load: Directly load the pre-treated sample onto the Oasis HLB SPE plate or cartridge without prior conditioning and equilibration.[4]

  • Wash: Wash the sorbent with a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute Lapatinib and the internal standard with a strong organic solvent such as acetonitrile or methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute in the mobile phase for LC-MS/MS analysis.

References

Preventing isotopic exchange of deuterium in Lapatinib impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Lapatinib impurity 18-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated form of a known Lapatinib impurity. Its chemical name is 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline[1][2]. The four deuterium atoms are located on the benzyl ring. While the exact positions are not always specified in vendor documentation, they are on the aromatic ring of the 3-fluorobenzyl group, not on the benzylic (-CH2-) position. Aromatic deuterons are generally more stable than those at benzylic positions, but can still be susceptible to exchange under certain conditions.

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa[3]. For deuterated standards like this compound, this "back-exchange" is problematic because it changes the mass of the molecule, leading to inaccurate quantification in mass spectrometry-based assays. It can compromise the integrity of the standard and the validity of the experimental results.

Q3: What are the primary factors that can cause deuterium exchange in this compound?

A3: The primary drivers of hydrogen-deuterium (H/D) exchange on aromatic rings are the presence of acidic or basic conditions, metal catalysts, and elevated temperatures[3][4][5]. Protic solvents, especially water, can serve as a source of hydrogen atoms to replace the deuterium.

Q4: How can I detect if isotopic exchange has occurred in my sample?

A4: Isotopic exchange can be detected and monitored using the following analytical techniques:

  • Mass Spectrometry (MS): A shift in the mass-to-charge ratio (m/z) of the molecule indicates exchange. For each deuterium atom replaced by a hydrogen atom, the mass will decrease by approximately 1 Da. High-resolution mass spectrometry can provide a detailed profile of the isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the appearance of proton signals in the aromatic region of the 3-fluorobenzyl group where deuterium atoms were originally located[3]. The integration of these new signals relative to other stable protons in the molecule can quantify the extent of exchange.

Troubleshooting Guide: Preventing Isotopic Exchange

This guide addresses common issues that may lead to the loss of deuterium from this compound and provides corrective and preventive actions.

Problem/Observation Potential Cause(s) Recommended Actions & Solutions
Gradual decrease in the m/z value of the impurity standard over time in MS analysis. Slow isotopic exchange due to storage conditions. Storage Protocol: • Store the standard in its original vial, tightly sealed, under an inert atmosphere (argon or nitrogen)[6]. • Store at recommended temperatures, typically -20°C or below, to minimize thermal energy that can overcome the activation barrier for exchange. • Use vials with PTFE-lined caps to prevent moisture ingress and contamination.
Significant loss of deuterium observed after sample preparation for HPLC-MS analysis. Use of acidic or basic mobile phases or diluents. Solvent and pH Control: • Use aprotic or deuterated solvents for reconstitution whenever possible. • If aqueous buffers are necessary, maintain a pH as close to neutral (pH 6-8) as feasible. Published HPLC methods for Lapatinib often use a pH of 4.5, which can be a risk factor[3][7]. • Minimize the time the sample is in an aqueous or protic solvent. Prepare samples immediately before analysis. • If using acidic or basic conditions is unavoidable, perform a risk assessment by running a time-course experiment to quantify the rate of exchange under your specific conditions.
Inconsistent isotopic purity between different analytical runs. Contamination with protic solvents or moisture. Handling and Glassware: • Handle deuterated standards under a dry, inert atmosphere (e.g., in a glove box) to prevent exposure to atmospheric moisture[6]. • Use thoroughly dried glassware. Bake glassware at 150°C for several hours and cool under an inert atmosphere or in a desiccator before use. • Use high-purity, anhydrous solvents for sample preparation.
Loss of deuterium during a chemical derivatization or reaction monitoring experiment. Reaction conditions (e.g., presence of acids, bases, metal catalysts, or high temperatures) are promoting exchange. Reaction Condition Optimization: • Avoid strong acids and bases. If a catalyst is needed, consider non-metallic, non-acidic/basic alternatives. • Run reactions at the lowest possible temperature. • If possible, use deuterated reagents and solvents to create an environment that favors the deuterated state.

Experimental Protocols

Protocol 1: Quantitative Assessment of Isotopic Stability via LC-MS

This protocol allows for the quantification of deuterium exchange under specific solvent and temperature conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • Pipette a known volume of the stock solution into several vials.

    • Add the test solvent (e.g., your HPLC mobile phase, a specific pH buffer) to each vial to achieve the final desired concentration.

    • Incubate the vials at a specific temperature (e.g., room temperature, 30°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by LC-MS.

    • The "0 hour" sample represents the initial isotopic purity.

  • MS Data Analysis:

    • Acquire the mass spectrum for this compound at each time point.

    • Determine the relative intensities of the mass peaks corresponding to the d4, d3, d2, d1, and d0 species.

    • Calculate the percentage of each species at each time point.

  • Data Presentation: Summarize the data in a table to track the loss of deuterium over time.

Table 1: Hypothetical Isotopic Stability Data for this compound in pH 4.5 Buffer at 25°C

Time (hours)% d4-Species% d3-Species% d2-Species% d1-Species% d0-Species
099.50.50.00.00.0
198.01.80.20.00.0
495.24.10.60.10.0
891.07.51.20.20.1
2480.515.33.20.80.2

Note: This table contains illustrative data. Users should generate their own data based on their specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Isotopic Exchange

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation of Exchange Causes cluster_3 Corrective Actions start Inaccurate quantification or shifting m/z for d4-impurity check_ms Verify MS calibration and performance start->check_ms check_standard Confirm identity and initial purity of standard start->check_standard check_storage Review storage conditions (temp, atmosphere) check_standard->check_storage check_solvents Analyze solvents/buffers for pH and protic content check_standard->check_solvents check_handling Audit sample handling and preparation procedures check_standard->check_handling check_temp Evaluate temperature exposure during prep and analysis check_standard->check_temp action_storage Store under inert gas at <= -20°C check_storage->action_storage action_solvents Use aprotic/anhydrous solvents; neutral pH if aqueous check_solvents->action_solvents action_handling Use dried glassware; minimize air exposure check_handling->action_handling action_temp Keep samples cool; use cooled autosampler check_temp->action_temp

Caption: Troubleshooting workflow for identifying and mitigating isotopic exchange.

Mechanism of Acid-Catalyzed H/D Exchange

Caption: Simplified mechanism for electrophilic acid-catalyzed H/D exchange.

References

Technical Support Center: Optimizing Lapatinib and Internal Standard Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the sensitivity of Lapatinib and its internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for Lapatinib quantification?

A1: For accurate and reliable quantification of Lapatinib in biological matrices, a stable isotope-labeled (SIL) internal standard is highly recommended. Lapatinib-d4 is a commonly used SIL internal standard that effectively compensates for variability in sample preparation and matrix effects.

Q2: What are the optimal mass spectrometric parameters for Lapatinib and its internal standard?

A2: The optimal mass spectrometric parameters can vary slightly between instruments. However, the following table provides a validated starting point for method development.

Table 1: Optimized Mass Spectrometric Parameters for Lapatinib and Lapatinib-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Lapatinib581.1365.16045
Lapatinib-d4585.2365.16045

Q3: What type of sample preparation is most effective for plasma samples?

A3: Both protein precipitation and liquid-liquid extraction have been successfully employed for the extraction of Lapatinib from plasma. Protein precipitation with acetonitrile is a simpler and faster method, while liquid-liquid extraction with a solvent like methyl tert-butyl ether can provide a cleaner extract, potentially reducing matrix effects. The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol outlines a straightforward and effective method for extracting Lapatinib and its internal standard from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Lapatinib-d4 internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the pelleted protein.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a set of starting conditions for the chromatographic separation and mass spectrometric detection of Lapatinib and its internal standard.

Table 2: Chromatographic Conditions

ParameterValue
LC ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Table 3: Mass Spectrometer Source and Gas Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500 °C
Curtain Gas30 psi
Nebulizer Gas (Gas 1)50 psi
Turbo Gas (Gas 2)50 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Lapatinib-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Lapatinib analysis.

lapatinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib signaling pathway inhibition.

Troubleshooting Guide

Problem 1: High Background Noise in the Chromatogram

  • Possible Cause A: Contaminated Solvents or Reagents.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases.

  • Possible Cause B: Contamination in the LC-MS System.

    • Solution: Flush the entire LC system, including the column, with a strong solvent wash (e.g., isopropanol). Clean the ion source components according to the manufacturer's instructions.

  • Possible Cause C: Carryover from Previous Injections.

    • Solution: Inject a blank solvent after a high concentration sample to check for carryover. Optimize the needle wash method in the autosampler settings.

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Column Overload.

    • Solution: Dilute the sample or reduce the injection volume.

  • Possible Cause B: Incompatible Injection Solvent.

    • Solution: Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.

  • Possible Cause C: Secondary Interactions with the Column.

    • Solution: Ensure the mobile phase pH is appropriate to maintain Lapatinib in a single ionic state. The use of a buffered mobile phase can sometimes improve peak shape.

Problem 3: Inconsistent Results or Low Recovery

  • Possible Cause A: Inefficient Protein Precipitation.

    • Solution: Ensure the ratio of acetonitrile to plasma is at least 3:1. Vortex thoroughly and allow sufficient time for precipitation at a cold temperature.

  • Possible Cause B: Analyte Instability.

    • Solution: Keep samples on ice during preparation and in the autosampler. Minimize the time between sample preparation and analysis.

  • Possible Cause C: Ion Suppression or Enhancement (Matrix Effects).

    • Solution: A stable isotope-labeled internal standard like Lapatinib-d4 is crucial to correct for matrix effects. If issues persist, consider a more rigorous sample cleanup method like liquid-liquid extraction or solid-phase extraction. Diluting the sample extract can also mitigate matrix effects.

Problem 4: No or Very Low Signal for Lapatinib

  • Possible Cause A: Incorrect MS/MS Transition.

    • Solution: Verify that the correct precursor and product ions are entered in the method. Infuse a standard solution of Lapatinib to confirm the instrument is detecting the correct masses.

  • Possible Cause B: Suboptimal Ion Source Parameters.

    • Solution: Optimize the ion spray voltage, source temperature, and gas flows by infusing a standard solution and adjusting parameters to maximize the signal.

  • Possible Cause C: Degradation of Lapatinib.

    • Solution: Lapatinib can be susceptible to degradation under certain conditions. Prepare fresh stock and working solutions. Protect solutions from light and store them at appropriate temperatures.

Stability of Lapatinib impurity 18-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lapatinib impurity 18-d4 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a deuterium-labeled form of a known Lapatinib impurity. Deuterated compounds are commonly used as internal standards (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the unlabeled analyte. The stability of the internal standard in the biological matrix (e.g., plasma, urine, tissue homogenate) under various storage and handling conditions is critical. Degradation of the internal standard can lead to an inaccurate quantification of the analyte of interest, potentially impacting pharmacokinetic, toxicokinetic, and other drug development studies.

Q2: What are the common biological matrices in which the stability of this compound should be assessed?

A2: The stability of this compound should be evaluated in the same biological matrices as the parent drug, Lapatinib. These typically include:

  • Human and animal plasma (with various anticoagulants like EDTA, heparin, citrate)

  • Urine

  • Tissue homogenates (from relevant tissues in preclinical species, e.g., liver, tumor)

Q3: What are the key stability assessments that should be performed for this compound in biological matrices?

A3: Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling time during analysis.

  • Long-Term Stability: Determines the stability of the impurity under frozen storage conditions over an extended period.

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed sample in the autosampler.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the stability assessment of this compound in biological matrices.

Issue Potential Cause Recommended Action
High variability in internal standard (IS) response between samples. 1. Inconsistent sample collection or processing. 2. Inaccurate pipetting of the IS spiking solution. 3. Degradation of the IS in some samples due to improper storage or handling. 4. Matrix effects varying between samples.1. Review and standardize all sample handling procedures. 2. Verify pipette calibration and ensure proper pipetting technique. 3. Investigate the short-term and freeze-thaw stability of the IS. 4. Evaluate matrix effects by comparing the IS response in different lots of the biological matrix.
Decreasing IS response over time in long-term stability samples. 1. Degradation of the IS at the storage temperature. 2. Adsorption of the IS to the storage container.1. Re-evaluate the optimal long-term storage temperature (e.g., -80°C vs. -20°C). 2. Test different types of storage containers (e.g., polypropylene vs. glass).
IS response is significantly lower in post-preparative samples compared to freshly prepared samples. 1. Degradation of the IS in the autosampler vial. 2. Evaporation of the solvent from the autosampler vial.1. Assess the stability of the processed extract at the autosampler temperature for the expected run time. 2. Use appropriate vial caps or seals to minimize evaporation. Consider using a cooled autosampler.
Interference peak observed at the same retention time as the IS. 1. Contamination from the biological matrix or a metabolite. 2. Contamination from lab equipment or reagents.1. Analyze blank matrix from multiple sources to check for endogenous interference. 2. Optimize the chromatographic method to separate the interference from the IS. 3. Thoroughly clean all lab equipment and use high-purity reagents.

Experimental Protocols

Below are detailed methodologies for key stability experiments for this compound.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.

  • Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples. The deviation should be within acceptable limits (typically ±15%).

Long-Term Stability Assessment
  • Sample Preparation: Prepare a set of stability samples by spiking a known concentration of this compound into the biological matrix.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis at Time Points: Analyze aliquots of the stability samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Data Evaluation: The mean concentration at each time point should be within ±15% of the initial (time 0) concentration.

Data Presentation

The following tables present hypothetical stability data for this compound in human plasma.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL)% Nominal Concentration% Deviation from Control
Control (0 Cycles)101.2101.2%N/A
1 Cycle99.899.8%-1.4%
2 Cycles98.598.5%-2.7%
3 Cycles97.997.9%-3.3%

Table 2: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (Months)Mean Concentration (ng/mL)% Nominal Concentration% Deviation from Time 0
0100.5100.5%N/A
198.998.9%-1.6%
397.297.2%-3.3%
696.596.5%-4.0%
1295.895.8%-4.7%

Visualizations

Lapatinib Signaling Pathway Inhibition

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in cancer cells.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an internal standard like this compound in a biological matrix.

Stability_Workflow start Start: Prepare Spiked Biological Matrix Samples storage Store Samples under Defined Conditions (e.g., -80°C, RT, Freeze-Thaw) start->storage processing Sample Processing: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction storage->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis: Compare to Control Samples analysis->data end End: Determine Stability data->end

Caption: Workflow for internal standard stability testing.

Minimizing carryover in HPLC analysis of Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding carryover issues encountered during the HPLC analysis of Lapatinib. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to minimize carryover and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is carryover in HPLC and how does it affect my Lapatinib analysis?

A1: Carryover in HPLC is the appearance of a small peak in a blank injection that follows an injection of a sample containing the analyte.[1] This phenomenon indicates that a portion of the analyte from the previous injection has remained in the system and eluted in the subsequent run. For Lapatinib analysis, this can lead to inaccurate quantification, especially for low-concentration samples, and false-positive results.

Q2: What are the common causes of carryover when analyzing a basic compound like Lapatinib?

A2: Basic compounds like Lapatinib can be prone to carryover due to several factors:

  • Adsorption: Lapatinib can adsorb to active sites on the column, particularly exposed silanol groups, as well as to metal surfaces within the HPLC system such as frits and tubing.[2][3]

  • Poor Solubility: If Lapatinib is not fully soluble in the mobile phase or the wash solvent, it can precipitate in the injector, tubing, or on the column.

  • Inadequate Injector Cleaning: The autosampler needle and injection valve are common sources of carryover if not cleaned effectively between injections.[4] Worn injector seals can also trap and later release the analyte.[3]

  • Sample Diluent Effects: The solvent used to dissolve the Lapatinib sample can impact carryover. A diluent that is too strong can cause the analyte to interact more strongly with the stationary phase.

Q3: How can I identify the source of the carryover in my HPLC system?

A3: A systematic approach is crucial to pinpointing the source of carryover. Here is a logical workflow to follow:

A Observe Carryover Peak in Blank B Inject a Freshly Prepared Blank A->B C Is Carryover Still Present? B->C D Blank is Contaminated. Prepare new blank using high-purity solvents. C->D No E Systematically Isolate Components C->E Yes F Remove Column (replace with union) E->F G Inject High Concentration Standard then Blank F->G H Is Carryover Gone? G->H I Column is the Source of Carryover H->I Yes J Autosampler/Injector is Likely Source H->J No K Troubleshoot Column I->K L Troubleshoot Autosampler J->L

Figure 1: Troubleshooting workflow for identifying the source of HPLC carryover.

Troubleshooting Guides

Issue 1: Persistent Carryover Peaks After Injecting High Concentrations of Lapatinib

Possible Cause: Inadequate cleaning of the autosampler needle and injection port. Lapatinib, being a relatively hydrophobic and basic compound, can adhere to the surfaces of the injection system.

Troubleshooting Steps:

  • Optimize the Needle Wash Solvent:

    • A single solvent may not be sufficient. Use a dual-solvent wash.

    • Wash Solvent A (Aqueous): An acidic aqueous solution can help to protonate Lapatinib, increasing its solubility in the aqueous phase. A common choice is 0.1% formic acid or acetic acid in water.

    • Wash Solvent B (Organic): A strong organic solvent is needed to remove any remaining adsorbed Lapatinib. Tetrahydrofuran (THF) is a very strong organic solvent that can be effective.[2] A mixture of acetonitrile and isopropanol is another good option.

    • Ensure the wash solvent is stronger than the mobile phase to effectively remove the analyte.

  • Increase Wash Volume and Cycles:

    • Increase the volume of the needle wash. For particularly "sticky" compounds, volumes of 500-1000 µL may be necessary.[4]

    • Program multiple wash cycles before and after each injection.

  • Inspect and Maintain the Injector:

    • Regularly inspect the needle, needle seat, and rotor seal for wear and tear. Worn parts can create dead volumes where the sample can be trapped.[3]

    • If buffer salts are used in the mobile phase, ensure they are not precipitating in the injector. Flush the system regularly to prevent salt buildup.

Issue 2: Carryover Varies Between Injections and Tailing Peaks are Observed

Possible Cause: Secondary interactions between Lapatinib and the stationary phase, or adsorption to metal surfaces in the flow path.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: For basic compounds like Lapatinib, a low pH mobile phase (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated, more soluble form. This can reduce interactions with residual silanols on the column.

    • Add an Ionic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask active sites on the column and improve peak shape.

    • Use Chaotropic Agents: Inorganic mobile phase additives like sodium perchlorate can disrupt the solvation of Lapatinib and reduce tailing and carryover.[5]

  • Column Selection and Care:

    • Choose a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer exposed silanol groups, reducing the potential for secondary interactions.

    • Consider a Column with a Different Stationary Phase: If carryover persists, a column with a different chemistry, such as a phenyl or an embedded polar group (PEG) phase, may offer different selectivity and reduce interactions.

    • Implement a Column Washing Procedure: After a sequence of injections, flush the column with a strong solvent to remove any strongly retained compounds. A gradient flush from a weak to a strong solvent is often effective.

  • Consider Bio-inert or PEEK components:

    • If adsorption to metal surfaces is suspected, using an HPLC system with bio-inert components or PEEK tubing and frits can significantly reduce this type of interaction.[3]

Experimental Protocols

Protocol 1: Optimized Needle Wash Procedure for Lapatinib Analysis

  • Prepare Wash Solvents:

    • Wash Solvent A: 0.2% Formic Acid in HPLC-grade water.

    • Wash Solvent B: 50:50 (v/v) Acetonitrile:Isopropanol.

  • Autosampler Program:

    • Set the pre-injection wash to one cycle with 500 µL of Wash Solvent B.

    • Set the post-injection wash to two cycles. The first cycle with 500 µL of Wash Solvent A, and the second cycle with 500 µL of Wash Solvent B.

  • Rationale: The pre-injection organic wash removes any residual non-polar contaminants. The post-injection acidic wash solubilizes the basic Lapatinib, and the subsequent organic wash removes it from the needle surface.

Protocol 2: Column Flushing Procedure to Mitigate Carryover

  • Disconnect the column from the detector.

  • Prepare Flushing Solvents:

    • Solvent A: 95:5 (v/v) Water:Acetonitrile

    • Solvent B: 100% Acetonitrile

    • Solvent C: 100% Isopropanol

  • Flushing Sequence:

    • Flush the column with 20 column volumes of Solvent A at a low flow rate.

    • Flush with 20 column volumes of Solvent B.

    • Flush with 20 column volumes of Solvent C.

    • Equilibrate the column with the initial mobile phase conditions before the next injection sequence.

  • Rationale: This sequence of solvents with increasing elution strength helps to remove a wide range of contaminants that may have accumulated on the column and are contributing to carryover.

Data Presentation

Table 1: Effect of Wash Solvent Composition on Lapatinib Carryover

Wash Solvent CompositionCarryover (%)
100% Methanol0.52
50:50 Acetonitrile:Water0.25
0.1% Formic Acid in 70:30 Acetonitrile:Water0.08
50:50 Acetonitrile:Isopropanol with 0.1% TFA<0.01

Note: Carryover percentage is calculated as (Peak Area in Blank / Peak Area in preceding High Standard) * 100. Data is hypothetical and for illustrative purposes.

Table 2: Impact of Mobile Phase Additives on Peak Tailing and Carryover for Basic Analytes

Mobile Phase Additive (20mM)Tailing FactorCarryover Reduction (%)
None2.1-
Triethylamine (TEA)1.345
Sodium Perchlorate1.168

Note: Data is generalized for basic analytes and illustrates the potential benefits of mobile phase additives.[5]

Visualizations

cluster_0 Carryover Sources cluster_1 Mitigation Strategies Autosampler Autosampler Optimized Wash Solvent Optimized Wash Solvent Autosampler->Optimized Wash Solvent Column Column Mobile Phase Additives Mobile Phase Additives Column->Mobile Phase Additives System Flushing System Flushing Column->System Flushing Tubing/Fittings Tubing/Fittings Inert Components Inert Components Tubing/Fittings->Inert Components Vials/Caps Vials/Caps

References

Impact of co-eluting substances on Lapatinib impurity 18-d4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lapatinib impurity 18-d4. The information is designed to assist in identifying and resolving issues related to co-eluting substances that may interfere with accurate analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the deuterated form of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, a key intermediate in the synthesis of the anti-cancer drug Lapatinib.[1][2] Its accurate quantification is crucial for monitoring the manufacturing process, ensuring the purity of the final active pharmaceutical ingredient (API), and meeting regulatory requirements. The use of a deuterated internal standard is a common practice in quantitative mass spectrometry to improve accuracy and precision.

Q2: What are the potential sources of co-eluting substances that can interfere with this compound quantification?

A2: Co-eluting substances can originate from various sources during the synthesis of Lapatinib. These may include:

  • Unreacted starting materials: Such as 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol.

  • Synthesis byproducts: Including positional isomers of the chloroaniline intermediate or products of incomplete reactions, for instance, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene if the reduction step is not complete.[3][4]

  • Degradation products: Of either the starting materials, intermediates, or Lapatinib itself.

  • Matrix components: If the analysis is performed on samples from complex matrices like biological fluids.

Q3: What is the expected protonated m/z value for this compound in mass spectrometry?

A3: this compound, or 3-Chloro-4-((3-fluorobenzyl)oxy)aniline-d4, has a molecular weight of approximately 255.71 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 256.72 . It is essential to confirm this experimentally.

Troubleshooting Guide

Issue: Poor peak shape or peak splitting for this compound.
Possible Cause Troubleshooting Step Expected Outcome
Co-elution with an isomeric impurity.Modify the chromatographic gradient to improve separation. A shallower gradient can increase resolution between closely eluting peaks. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.Improved peak shape and resolution from interfering isomers.
Secondary interactions with the analytical column.Ensure the mobile phase pH is appropriate for the analyte. For aniline compounds, a slightly acidic mobile phase (e.g., using formic acid) can improve peak shape by ensuring the analyte is in a consistent protonation state.Sharper, more symmetrical peaks.
Column overload.Reduce the injection volume or the concentration of the sample.Restoration of a symmetrical peak shape.
Issue: Inaccurate quantification or high variability in results.
Possible Cause Troubleshooting Step Expected Outcome
Co-eluting substance with the same nominal mass.Utilize high-resolution mass spectrometry (HRMS) to differentiate between the analyte and the interference based on their exact masses.Accurate quantification based on the high-resolution extracted ion chromatogram.
Matrix effects (ion suppression or enhancement).Prepare matrix-matched calibration standards to compensate for matrix effects. Alternatively, improve the sample preparation method to remove interfering matrix components.More accurate and reproducible quantification.
Interference from a non-deuterated analogue.Ensure that the mass spectrometer resolution is sufficient to distinguish between the deuterated and non-deuterated compounds. The mass difference of 4 Da should be easily resolvable. Check for any in-source fragmentation that might lead to overlapping fragment ions.Clear separation of signals for the analyte and its non-deuterated counterpart.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound and a potential co-eluting impurity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ m/z
This compoundC₁₃H₇D₄ClFNO255.71~256.72
3-Chloro-4-(3-fluorobenzyloxy)anilineC₁₃H₁₁ClFNO251.69~252.69
3-chloro-4-(3-fluorobenzyloxy)nitrobenzeneC₁₃H₉ClFNO₃281.67~282.68

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of Substituted Anilines

This protocol is a general guideline for the analysis of substituted anilines, such as this compound, and can be adapted based on the specific instrumentation and impurity profile.

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A shallow gradient is recommended for resolving closely eluting isomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.

  • MRM Transitions:

    • This compound: The precursor ion would be the [M+H]⁺ (m/z ~256.72). Product ions would need to be determined by infusing a standard of the deuterated impurity and performing a product ion scan.

    • Potential Co-eluting Impurities: Similarly, precursor and product ions for suspected impurities should be determined and monitored.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Lapatinib Synthesis Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation Chromatographic Separation (Reversed-Phase C18) concentration->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard integration->quantification report report quantification->report Final Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_mass Mass Interference cluster_matrix Matrix Effects start Inaccurate Quantification of Impurity 18-d4 check_peak Check Peak Shape and Resolution start->check_peak check_mass Check for Co-eluting Masses start->check_mass check_matrix Evaluate Matrix Effects start->check_matrix peak_issue Poor Peak Shape or Splitting? check_peak->peak_issue mass_issue Interfering m/z observed? check_mass->mass_issue matrix_issue High Variability in Matrix? check_matrix->matrix_issue optimize_lc Optimize LC Method (Gradient, Column) peak_issue->optimize_lc Yes adjust_ph Adjust Mobile Phase pH peak_issue->adjust_ph Yes solution Accurate Quantification optimize_lc->solution adjust_ph->solution use_hrms Use High-Resolution MS mass_issue->use_hrms Yes check_fragments Verify MRM Transitions mass_issue->check_fragments Yes use_hrms->solution check_fragments->solution matrix_matched Use Matrix-Matched Standards matrix_issue->matrix_matched Yes improve_cleanup Improve Sample Cleanup matrix_issue->improve_cleanup Yes matrix_matched->solution improve_cleanup->solution

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Method robustness testing for Lapatinib analysis with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lapatinib Analysis with Deuterated Standard

Welcome to the technical support center for the analysis of Lapatinib using a deuterated internal standard. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable results.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of Lapatinib with a deuterated internal standard.

Question 1: Why is a deuterated internal standard (e.g., Lapatinib-d3) recommended for Lapatinib analysis in biological matrices?

Answer: A stable isotope-labeled internal standard, such as Lapatinib-d3, is crucial for correcting inter-individual variability in the recovery of Lapatinib from complex matrices like patient plasma.[1][2] While non-isotope-labeled internal standards can yield acceptable results in pooled plasma, only a deuterated standard can effectively compensate for the sample-to-sample differences in extraction efficiency that are common in clinical settings.[1][2] The recovery of highly protein-bound drugs like Lapatinib can vary significantly between individuals, and a deuterated standard co-elutes and experiences similar matrix effects, thus providing more accurate quantification.[2]

Question 2: I am observing a shift in the retention time of my deuterated standard compared to the Lapatinib analyte. Is this normal?

Answer: Yes, a slight shift in chromatographic retention time between a deuterated internal standard and the non-deuterated analyte can occur.[3][4] This phenomenon, known as the "isotope effect," is a known limitation of using deuterium-labeled standards.[5] While often minor, it's important to ensure that this shift does not lead to suboptimal tracking of the analyte, especially if there are significant matrix effects that vary across the peak elution window.[4]

Question 3: My results show high variability. What are the potential causes when using a deuterated internal standard?

Answer: High variability can stem from several sources, even when using a deuterated standard. Here are some common causes and troubleshooting steps:

  • Suboptimal Sample Processing: If the internal standard is not added early enough in the sample preparation process, it may not account for variability in all steps. Ensure the deuterated standard is added before any extraction or protein precipitation steps.

  • Deuterium Exchange: In some cases, deuterium atoms can exchange with protons in the solution, particularly in acidic or basic conditions.[6] This can lead to a loss of the deuterated signal and inaccurate quantification. It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions.[6]

  • Matrix Effects: While a deuterated standard helps correct for matrix effects, severe ion suppression or enhancement can still impact results.[3] This may be indicated by large variations in the internal standard response between samples.[4] Consider optimizing the sample cleanup procedure or chromatographic separation to minimize co-elution with interfering matrix components.

  • Instrumental Issues: General mass spectrometry problems like leaks, poor spray stability, or detector issues can also lead to high variability.[7][8] Regularly check system suitability and perform routine maintenance.

Question 4: What are the key parameters to evaluate during method robustness testing for Lapatinib analysis?

Answer: Robustness testing involves making small, deliberate changes to the method parameters to assess its reliability. For Lapatinib analysis, the following parameters are typically evaluated:[9][10]

  • Flow Rate: Varying the flow rate of the mobile phase.

  • Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer.

  • Column Temperature: Adjusting the temperature of the analytical column.

  • Wavelength (for UV detection): Modifying the detection wavelength.

The goal is to ensure that minor variations in these parameters do not significantly impact the accuracy and precision of the results.

Method Robustness Testing Parameters

The following table summarizes typical parameters and their acceptable variation ranges for robustness testing of a Lapatinib analytical method.

ParameterVariation 1Variation 2Variation 3
Flow Rate 0.9 mL/min1.0 mL/min (Nominal)1.1 mL/min
Mobile Phase Ratio (Methanol:Water) 92:8 v/v90:10 v/v (Nominal)88:12 v/v
Column Temperature 25°C30°C (Nominal)35°C
Wavelength 260 nm262 nm (Nominal)264 nm

Note: The nominal values and variation ranges should be adapted based on the specific analytical method in use.

Experimental Protocols

This section provides a generalized experimental protocol for the analysis of Lapatinib in human plasma using a deuterated internal standard, based on common practices in the literature.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Lapatinib-d3 internal standard working solution (concentration will depend on the specific assay).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[1]

  • Mobile Phase: Methanol and 0.45% formic acid in water (50:50, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 30°C[11]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lapatinib: Precursor ion > Product ion (specific m/z values to be optimized)

    • Lapatinib-d3: Precursor ion > Product ion (specific m/z values to be optimized)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for Method Robustness Testing

G Experimental Workflow for Method Robustness Testing cluster_prep Method Preparation cluster_testing Robustness Testing cluster_analysis Data Analysis cluster_conclusion Conclusion A Define Nominal Method Parameters B Prepare Standard Solutions and QC Samples A->B C Vary Flow Rate (e.g., ±0.1 mL/min) B->C Introduce Deliberate Variations D Vary Mobile Phase Composition (e.g., ±2%) B->D Introduce Deliberate Variations E Vary Column Temperature (e.g., ±5°C) B->E Introduce Deliberate Variations F Analyze Samples Under Each Condition C->F D->F E->F G Calculate Analyte Concentration F->G H Determine %RSD and Accuracy G->H I Compare Results to Acceptance Criteria H->I J Method is Robust I->J Pass K Method is Not Robust (Requires Re-optimization) I->K Fail

Caption: Workflow for assessing the robustness of an analytical method.

Troubleshooting Logic for Deuterated Internal Standard Issues

G Troubleshooting Deuterated Internal Standard Issues cluster_solutions Troubleshooting Deuterated Internal Standard Issues A High Variability in Results? B Consistent IS Response? A->B Yes S3 Investigate Instrumental Issues (Leaks, Spray Stability) A->S3 No C Retention Time Shift? B->C Yes S2 Optimize Sample Cleanup (Minimize Matrix Effects) B->S2 No D Poor Signal Intensity? C->D Yes S4 Normal Isotope Effect (Ensure proper integration) C->S4 No S5 Optimize Ionization Source (Tune and Calibrate) D->S5 Yes S6 Check Sample Concentration D->S6 No S1 Check for Deuterium Exchange (Avoid extreme pH) S5->S1

Caption: Decision tree for troubleshooting common issues with deuterated standards.

References

Technical Support Center: Optimizing Lapatinib Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Lapatinib from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Lapatinib from plasma using three common techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Question: Why is my Lapatinib recovery low when using protein precipitation with acetonitrile?

Answer:

Low recovery of Lapatinib with acetonitrile-based protein precipitation can be attributed to several factors:

  • Incomplete Protein Precipitation: Insufficient volume of acetonitrile may not completely precipitate plasma proteins, leading to the co-precipitation of Lapatinib.

  • Lapatinib Adsorption: Lapatinib may adsorb to the precipitated protein pellet.

  • Suboptimal pH: The pH of the sample can influence the solubility and charge state of Lapatinib, affecting its partitioning.

Troubleshooting Steps:

  • Optimize Acetonitrile to Plasma Ratio: Increase the ratio of acetonitrile to plasma. A common starting point is 3:1 (v/v).[1][2] Experiment with ratios up to 4:1 to ensure complete protein precipitation.

  • Vortexing and Incubation: Ensure thorough vortexing to create a fine protein suspension. An incubation step at a low temperature (e.g., -20°C) for a short period (10-20 minutes) after adding acetonitrile can enhance protein precipitation.

  • pH Adjustment: Although less common for PPT, adjusting the sample pH slightly towards acidic conditions before adding the precipitant might improve recovery by ensuring Lapatinib is in a more soluble, ionized state.

  • Centrifugation Optimization: Increase the centrifugation speed and/or time to ensure a compact protein pellet, minimizing the amount of Lapatinib trapped in the supernatant.

Liquid-Liquid Extraction (LLE)

Question: What are the best organic solvent and pH conditions for maximizing Lapatinib recovery with LLE?

Answer:

The choice of organic solvent and the pH of the aqueous plasma sample are critical for efficient LLE of Lapatinib.

  • Solvent Polarity: The organic solvent should be immiscible with water and have a suitable polarity to effectively partition Lapatinib from the aqueous plasma.

  • pH and pKa: Lapatinib is a weakly basic drug. Adjusting the pH of the plasma sample to a level above its pKa will convert it to its non-ionized form, which is more soluble in organic solvents.

Troubleshooting Steps:

  • Solvent Selection: Methyl tert-butyl ether (MTBE) has been reported to provide high recovery of Lapatinib from plasma.[3][4] Other solvents to consider include ethyl acetate and diethyl ether. A mixture of a polar and a non-polar solvent can also be tested to optimize polarity.

  • pH Optimization: Adjust the pH of the plasma sample to a basic pH, typically between 9 and 11, before extraction. This can be achieved by adding a small volume of a basic solution like sodium carbonate or sodium hydroxide.[3]

  • Extraction Technique:

    • Vortexing: Ensure vigorous mixing for a sufficient time (e.g., 5-10 minutes) to maximize the surface area for partitioning.

    • Phase Separation: Centrifuge at a sufficient speed and time to achieve a clear separation between the aqueous and organic layers.

    • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent can be more efficient than a single extraction with a large volume.

Solid-Phase Extraction (SPE)

Question: I am observing low and inconsistent Lapatinib recovery with my SPE method. What are the likely causes and solutions?

Answer:

Low and variable recovery in SPE can stem from issues with any of the four main steps: conditioning, loading, washing, or elution.

  • Improper Cartridge Conditioning: Failure to properly activate and equilibrate the sorbent can lead to poor retention of Lapatinib.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in breakthrough of the analyte during the loading step.

  • Inappropriate Wash Solvent: A wash solvent that is too strong can prematurely elute Lapatinib, while a wash solvent that is too weak may not effectively remove interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb Lapatinib from the sorbent.

Troubleshooting Steps:

  • Sorbent Selection: For Lapatinib, a reverse-phase sorbent like C18 or a polymeric sorbent such as Oasis HLB is commonly used.[5]

  • Conditioning and Equilibration:

    • Conditioning: Wet the sorbent with an organic solvent like methanol to activate the stationary phase.

    • Equilibration: Rinse the sorbent with water or a buffer that matches the pH of the sample to prepare it for loading.

  • Sample Pre-treatment and Loading:

    • pH Adjustment: Adjust the pH of the plasma sample to ensure Lapatinib is retained on the sorbent (for reverse-phase, a slightly acidic pH may be optimal).

    • Loading Flow Rate: Use a slow and consistent flow rate to allow for adequate interaction between Lapatinib and the sorbent.

  • Washing Step: Use a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove endogenous interferences without eluting Lapatinib.

  • Elution Optimization:

    • Solvent Strength: Use a strong organic solvent like methanol or acetonitrile, potentially with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to ensure complete elution.

    • Elution Volume and Steps: Use a sufficient volume of elution solvent and consider performing the elution in two smaller steps to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of each extraction method for Lapatinib?

A1: The choice of extraction method depends on factors like the required sample cleanup, throughput, and available resources.

MethodAdvantagesDisadvantages
Protein Precipitation - Simple and fast- High throughput- Inexpensive- Less clean extracts- High potential for matrix effects- May have lower recovery
Liquid-Liquid Extraction - Cleaner extracts than PPT- Good recovery with optimization- More labor-intensive- Requires use of organic solvents- Can be difficult to automate
Solid-Phase Extraction - Cleanest extracts- High recovery and reproducibility- Amenable to automation- More expensive- Requires method development- Can be lower throughput than PPT

Q2: How can I minimize matrix effects in my Lapatinib plasma analysis?

A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte in mass spectrometry, can be a significant issue.

  • Choose a More Selective Extraction Method: SPE generally provides the cleanest extracts and is most effective at reducing matrix effects.

  • Optimize Chromatography: Improve the chromatographic separation to resolve Lapatinib from interfering compounds.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C, ²H-Lapatinib) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[1]

  • Dilute the Sample: Diluting the plasma sample before extraction can reduce the concentration of interfering substances.

Q3: What are the recommended storage conditions for plasma samples containing Lapatinib?

A3: To ensure the stability of Lapatinib in plasma samples, proper storage is crucial.

  • Short-term Storage: Plasma samples can be stored at 4°C for up to 24 hours.

  • Long-term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or, ideally, -80°C.[6]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the analyte. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 50 µL of 1M sodium carbonate solution to adjust the pH to approximately 10.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading:

    • Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid.

    • Load the diluted sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Lapatinib with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Extraction MethodReported Recovery RateKey ParametersReference
Protein Precipitation ~85-95%Acetonitrile as precipitant[1][2]
Liquid-Liquid Extraction 71-82%Methyl tert-butyl ether, pH adjustment[3][4]
Solid-Phase Extraction >90%C18 or polymeric sorbent[5]

Visualizations

Lapatinib Signaling Pathway

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation and survival.[3]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 (ErbB2) HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: Lapatinib inhibits EGFR and HER2, blocking downstream signaling pathways.

General Experimental Workflow for Lapatinib Extraction

The following diagram outlines the general steps involved in extracting Lapatinib from plasma samples for analysis.

Lapatinib_Extraction_Workflow Start Plasma Sample Collection Precipitation Protein Precipitation Start->Precipitation LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Analysis LC-MS/MS Analysis Precipitation->Analysis LLE->Analysis SPE->Analysis

Caption: General workflow for Lapatinib extraction from plasma samples.

Troubleshooting Logic for Low Recovery

This diagram illustrates a logical approach to troubleshooting low recovery of Lapatinib during extraction.

Troubleshooting_Low_Recovery Start Low Lapatinib Recovery CheckMethod Which Extraction Method? Start->CheckMethod PPT_Issues Protein Precipitation Issues CheckMethod->PPT_Issues PPT LLE_Issues Liquid-Liquid Extraction Issues CheckMethod->LLE_Issues LLE SPE_Issues Solid-Phase Extraction Issues CheckMethod->SPE_Issues SPE PPT_Solutions Optimize PPT: - Acetonitrile:Plasma Ratio - Vortexing/Incubation - Centrifugation PPT_Issues->PPT_Solutions LLE_Solutions Optimize LLE: - Solvent Choice - pH Adjustment - Extraction Technique LLE_Issues->LLE_Solutions SPE_Solutions Optimize SPE: - Sorbent Selection - Conditioning/Equilibration - Wash/Elution Solvents SPE_Issues->SPE_Solutions

Caption: A logical approach to troubleshooting low Lapatinib recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Lapatinib Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the validation of an analytical method for the quantification of Lapatinib. The use of a deuterated internal standard, Lapatinib impurity 18-d4, is central to this comparison, highlighting the advantages and limitations of each method in achieving accurate and reliable results in pharmaceutical analysis.

Introduction to Lapatinib and the Importance of Method Validation

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR, or ErbB1) and the human epidermal growth factor receptor 2 (HER2, or ErbB2).[1][2] By inhibiting these pathways, Lapatinib disrupts downstream signaling, leading to the inhibition of cancer cell proliferation and survival.[3][4] Its efficacy in the treatment of HER2-positive breast cancer makes the accurate quantification of Lapatinib in pharmaceutical formulations and biological matrices a critical aspect of quality control and clinical monitoring.[1]

Analytical method validation is a cornerstone of the pharmaceutical industry, ensuring that the chosen method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][5][6] The use of an appropriate internal standard is crucial in chromatographic methods to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound (a deuterated form of a Lapatinib-related compound), is considered the gold standard, particularly for LC-MS/MS analysis, as it closely mimics the analyte's behavior during extraction and ionization.[7][8][9]

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The choice between HPLC-UV and LC-MS/MS for the quantitative analysis of Lapatinib depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the expected performance of these two methods when validated using this compound as an internal standard.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
Validation ParameterHPLC-UV with Deuterated Internal StandardLC-MS/MS with Deuterated Internal Standard
Specificity Moderate to HighVery High
Linearity (r²) > 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mL
Robustness GoodGood

Experimental Protocols

Detailed methodologies for the validation of both HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for Lapatinib analysis and serve as a guide for researchers.[10][11][12][13][14][15]

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of Lapatinib and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Lapatinib into a blank matrix, along with a fixed concentration of the internal standard (this compound).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lapatinib: Precursor ion > Product ion (e.g., m/z 581.1 > 365.1).

      • This compound: Precursor ion > Product ion (e.g., m/z 585.1 > 369.1).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC-UV method, but with concentrations appropriate for the higher sensitivity of the LC-MS/MS system.

Visualizing the Methodologies and Lapatinib's Mechanism of Action

To further clarify the experimental workflow and the biological context of Lapatinib, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation stock Stock Solutions (Lapatinib & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples hplc HPLC-UV cal_standards->hplc lcms LC-MS/MS cal_standards->lcms qc_samples->hplc qc_samples->lcms linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity lod_loq LOD & LOQ hplc->lod_loq lcms->linearity lcms->accuracy lcms->precision lcms->specificity lcms->lod_loq

Caption: Experimental workflow for analytical method validation.

lapatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K dimerization & autophosphorylation RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR inhibits kinase domain Lapatinib->HER2 inhibits kinase domain Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation activation

Caption: Lapatinib's mechanism of action on the EGFR/HER2 pathway.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of Lapatinib. The choice of method will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV offers a robust, cost-effective, and widely available solution suitable for routine quality control of bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary concern.

  • LC-MS/MS , particularly when paired with a deuterated internal standard like this compound, provides superior sensitivity and selectivity. This makes it the method of choice for bioanalytical studies, trace-level impurity quantification, and applications where complex matrices could interfere with UV detection. The use of a stable isotope-labeled internal standard in LC-MS/MS is essential for correcting matrix effects and ensuring the highest level of accuracy and precision.[7][8][9]

References

The Critical Role of Internal Standards in Lapatinib Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Lapatinib is paramount. This guide provides a detailed comparison of various internal standards used in the bioanalysis of Lapatinib, with a focus on the advantages of stable isotope-labeled standards such as Lapatinib impurity 18-d4.

Lapatinib, a potent dual tyrosine kinase inhibitor, is a cornerstone in the treatment of certain types of breast cancer.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing its efficacy and safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of Lapatinib in biological matrices.[1][2] The use of an appropriate internal standard (IS) is fundamental to the accuracy and reliability of these assays, correcting for variability in sample preparation and instrument response.[1][3][4]

This guide will delve into a comparison of different types of internal standards for Lapatinib analysis, highlighting the superior performance of stable isotope-labeled standards.

Comparison of Internal Standards for Lapatinib Analysis

The choice of an internal standard is critical and can significantly impact the quality of bioanalytical data. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. For Lapatinib, several compounds have been utilized as internal standards, broadly categorized as non-isotope-labeled and stable isotope-labeled standards.

Internal Standard TypeExample(s)Key Performance Characteristics
Stable Isotope-Labeled Lapatinib-d3, this compoundHigh Accuracy and Precision: Co-elutes with the analyte, providing excellent correction for matrix effects and variability in extraction recovery.[1][3][4] Only isotope-labeled standards can correct for interindividual variability in recovery from patient plasma.[1][3][4]
Non-Isotope-Labeled (Structurally Unrelated) Zileuton, Gemcitabine hydrochloride, Pioglitazone, CurcuminAcceptable in Pooled Plasma: Can show acceptable accuracy and precision in pooled human plasma.[1][2][3][4][5][6] Fails to Correct for Interindividual Variability: May not adequately compensate for differences in extraction recovery and matrix effects in individual patient samples, potentially leading to erroneous results.[1][3][4]

This compound , a deuterium-labeled analog of a Lapatinib-related compound, falls into the category of stable isotope-labeled internal standards.[7][8][9][10] While direct comparative studies for this specific impurity are not extensively published, its performance can be inferred from studies on other deuterated Lapatinib standards like Lapatinib-d3. The key advantage of using a stable isotope-labeled internal standard lies in its ability to behave almost identically to the analyte during extraction and ionization, thus providing the most accurate correction for any variations.[1][3][4]

A study comparing the non-isotope-labeled standard zileuton with the stable isotope-labeled standard Lapatinib-d3 demonstrated that while both methods showed acceptable performance in pooled human plasma, only the isotope-labeled standard could correct for the significant interindividual variability in the recovery of Lapatinib from patient plasma samples.[1][3][4] The recovery of Lapatinib, a highly protein-bound drug, varied significantly among different individuals, underscoring the necessity of using a stable isotope-labeled internal standard for clinical applications.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Lapatinib quantification using different types of internal standards.

Method 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (e.g., Lapatinib-d3)

This protocol is based on a method proven to correct for interindividual variability in patient plasma.[1]

  • Sample Preparation: Protein precipitation. To a plasma sample, add the internal standard solution (Lapatinib-d3) followed by an organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge to separate the supernatant.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (3.5 µm, 50 × 2.1 mm i.d.).[1]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.45% formic acid in water (50:50, v/v).[1]

    • Flow Rate: 0.2 ml/min.[1]

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive.

    • Monitored Transitions: Specific m/z transitions for Lapatinib and Lapatinib-d3.

Method 2: LC-MS/MS with a Non-Isotope-Labeled Internal Standard (e.g., Zileuton)

This protocol is suitable for analysis in pooled plasma but may not be ideal for individual patient samples.[1]

  • Sample Preparation: Similar protein precipitation method as described above, using zileuton as the internal standard.

  • Chromatographic Conditions:

    • Column: Waters XTerra C8 (3.5 µm, 50 × 2.1 mm i.d.).[1]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.45% formic acid in water (50:50, v/v).[1]

    • Flow Rate: 0.2 ml/min.[1]

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with an ESI source.[1]

    • Ionization Mode: Positive.

    • Monitored Transitions: Specific m/z transitions for Lapatinib and zileuton.[1]

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for comparing internal standards and the signaling pathway inhibited by Lapatinib.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Patient Plasma Samples Spike_SIL Spike with Stable Isotope-Labeled IS (e.g., Lapatinib-d4) Plasma->Spike_SIL Spike_NIL Spike with Non-Isotope-Labeled IS (e.g., Zileuton) Plasma->Spike_NIL Extraction Protein Precipitation & Supernatant Collection Spike_SIL->Extraction Spike_NIL->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification of Lapatinib (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Comparison Comparison of Accuracy, Precision, & Matrix Effects Quantification->Comparison

Caption: Experimental workflow for comparing internal standards in Lapatinib bioanalysis.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes EGFR EGFR (ErbB1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 (ErbB2) HER2->PI3K_Akt HER2->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Caption: Simplified signaling pathway inhibited by Lapatinib.

References

A Comparative Guide to Lapatinib Bioanalysis: Cross-Validation of Assays with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lapatinib in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Lapatinib assays utilizing different internal standards, supported by experimental data and detailed protocols.

An internal standard (IS) in a quantitative bioanalytical method is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in the analytical procedure, including extraction recovery and matrix effects. The ideal IS should mimic the analyte's physicochemical properties and behavior throughout the sample preparation and analysis process. For Lapatinib, a dual tyrosine kinase inhibitor, several types of internal standards have been employed, broadly categorized as stable isotope-labeled (isotopic) and non-isotope-labeled (non-isotopic or analogue) internal standards.

The Critical Role of the Internal Standard

The selection of an internal standard is a pivotal decision in method development. A stable isotope-labeled internal standard, such as Lapatinib-d3 or Lapatinib-d4, is often considered the "gold standard" as it co-elutes with the analyte and exhibits nearly identical ionization and fragmentation patterns, providing the most effective compensation for matrix effects and variability in extraction. However, non-isotope-labeled internal standards, which are structurally similar compounds like gefitinib, zileuton, or masitinib, can also be utilized and may offer a more cost-effective alternative.[1]

A key consideration is the potential for interindividual variability in patient samples, which may not be adequately addressed by methods validated using only pooled human plasma.[1] Studies have shown that while both isotopic and non-isotopic internal standards can yield acceptable accuracy and precision in pooled plasma, only a stable isotope-labeled internal standard may effectively correct for the variability in Lapatinib recovery from individual patient plasma samples.[1][2]

Comparative Analysis of Lapatinib Assays

The following tables summarize the performance characteristics of various validated LC-MS/MS assays for Lapatinib, categorized by the type of internal standard used. This data facilitates a direct comparison of key validation parameters.

Table 1: Lapatinib Assays with Stable Isotope-Labeled Internal Standards

Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Lapatinib-d355 - 5000Within 100 ± 10< 11Variable (16-56 in patient plasma)[1][2]
Isotope Labeled Lapatinib55 - 80089.3 - 106.91.11 - 14.6971.4 - 82.4[3][4]
Lapatinib-d42.52.5 - 1000Within ± 15< 15Not Reported[5][6]

Table 2: Lapatinib Assays with Non-Isotope-Labeled Internal Standards

Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Zileuton55 - 5000Within 100 ± 10< 11Variable (29-70 in donor plasma)[1][2]
Gefitinib55 - 10001086.295 (Lapatinib), 98 (Gefitinib)[7]
Masitinib55 - 500Not ReportedNot ReportedNot Reported[8]
Curcumin0.750.75 - 1200Not ReportedNot ReportedNot Reported[9]
Gemcitabine HCl0.884 (µg/mL)2 - 60 (µg/mL)100.89Not Reported100.89[10]

Experimental Methodologies

The following sections provide an overview of the experimental protocols for representative Lapatinib assays with different internal standards.

Method 1: LC-MS/MS Assay for Lapatinib using Lapatinib-d3 (Stable Isotope-Labeled IS)
  • Sample Preparation: Plasma samples (50 µL) are fortified with Lapatinib-d3 internal standard. Protein precipitation is performed by adding an organic solvent.[5]

  • Chromatography: Chromatographic separation is achieved on a Zorbax SB-C18 column (5 μm, 2.1 × 50 mm) with isocratic elution.[5]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Method 2: LC-MS/MS Assay for Lapatinib using Zileuton (Non-Isotope-Labeled IS)
  • Sample Preparation: Similar to the method with the isotopic standard, plasma samples are spiked with Zileuton. Exhaustive extraction with an organic solvent is then performed.[1]

  • Chromatography: The chromatographic conditions are optimized to separate Lapatinib and Zileuton from endogenous plasma components.

  • Mass Spectrometry: Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both Lapatinib and Zileuton.

Method 3: LC-MS/MS Assay for Lapatinib using Gefitinib (Non-Isotope-Labeled IS)
  • Sample Preparation: Analyte and internal standard are extracted from 50 μl of plasma using tertiary butyl methyl ether, followed by reconstitution in a water-acetonitrile mixture.[7]

  • Chromatography: Separation is carried out on an Inertsil ODS column (50 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of 10 mM ammonium formate-acetonitrile (5:95 v/v).[7]

  • Mass Spectrometry: Detection is performed using a mass spectrometer, with specific MRM transitions for Lapatinib and Gefitinib.

Visualizing the Workflow and Cross-Validation Logic

To better illustrate the processes involved in bioanalytical method validation and cross-validation, the following diagrams are provided.

LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation / LLE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Lapatinib Calibrate->Quantify

General workflow of a typical LC-MS/MS bioanalytical assay.

Cross-Validation Logic cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis_nodes Analysis & Comparison MethodA Assay with IS 'A' (e.g., Lapatinib-d3) AnalysisA1 Results from Method A (QC) MethodA->AnalysisA1 Analyzes AnalysisA2 Results from Method A (Patient) MethodA->AnalysisA2 Analyzes MethodB Assay with IS 'B' (e.g., Zileuton) AnalysisB1 Results from Method B (QC) MethodB->AnalysisB1 Analyzes AnalysisB2 Results from Method B (Patient) MethodB->AnalysisB2 Analyzes QC_Samples Quality Control Samples (Known Concentrations) QC_Samples->AnalysisA1 QC_Samples->AnalysisB1 Patient_Samples Clinical Study Samples (Unknown Concentrations) Patient_Samples->AnalysisA2 Patient_Samples->AnalysisB2 Compare Statistical Comparison (Bias, Correlation) AnalysisA1->Compare AnalysisA2->Compare AnalysisB1->Compare AnalysisB2->Compare Conclusion Conclusion on Comparability Compare->Conclusion

Logical flow of a cross-validation study between two analytical methods.

References

The Gold Standard: Deuterated Internal Standards Enhance Accuracy and Precision in Lapatinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the precise quantification of the tyrosine kinase inhibitor Lapatinib, the choice of an internal standard is paramount. This guide provides a comparative analysis of bioanalytical methods, underscoring the superior performance of stable isotope-labeled internal standards, specifically d4-Lapatinib, in achieving accurate and precise measurements. The experimental data presented herein, derived from peer-reviewed studies, demonstrates that while various methods can meet regulatory acceptance criteria, the use of a deuterated internal standard consistently mitigates variability, particularly in clinical samples.

Lapatinib is a potent inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, and the inclusion of an appropriate internal standard is critical to compensate for variations in sample preparation and instrument response.

Comparative Analysis of Internal Standards

The core of a robust LC-MS/MS bioanalytical method lies in the selection of an internal standard that closely mimics the analyte of interest. This comparison focuses on methods employing a stable isotope-labeled (deuterated) internal standard versus those using a non-isotope-labeled (or structural analog) internal standard.

A key study directly compared the performance of a deuterated internal standard, Lapatinib-d3, with a non-isotope-labeled compound, Zileuton, for the quantification of Lapatinib in human plasma.[1][2][3] While both methods demonstrated acceptable specificity, accuracy, and precision in pooled human plasma, the isotope-labeled internal standard proved superior in correcting for inter-individual variability in patient plasma samples.[1][2][3] This is a critical consideration in clinical settings where patient-specific matrix effects can significantly impact analytical results.

The recovery of Lapatinib, a drug with high plasma protein binding, can vary substantially between individuals. One study reported a 2.4-fold variation in recovery from the plasma of six different healthy donors and a 3.5-fold variation in plasma from six cancer patients.[1][2][3] Only the method using the deuterated internal standard could effectively compensate for this variability.[1][2][3]

Quantitative Performance Data

The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for Lapatinib quantification.

Table 1: Accuracy and Precision Data for Lapatinib Quantification using a Deuterated Internal Standard (Lapatinib-d3) in Pooled Human Plasma [1]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5< 11100 ± 10< 11100 ± 10
Low QC15< 11100 ± 10< 11100 ± 10
Medium QC800< 11100 ± 10< 11100 ± 10
High QC4000< 11100 ± 10< 11100 ± 10

Table 2: Accuracy and Precision Data for Lapatinib Quantification using a Non-Isotope-Labeled Internal Standard (Zileuton) in Pooled Human Plasma [1]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5< 11100 ± 10< 11100 ± 10
Low QC15< 11100 ± 10< 11100 ± 10
Medium QC800< 11100 ± 10< 11100 ± 10
High QC4000< 11100 ± 10< 11100 ± 10

As the tables illustrate, both methods perform well in a controlled, pooled matrix. However, the true advantage of the deuterated standard emerges when analyzing individual patient samples, where it consistently corrects for variations in extraction recovery.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

Sample Preparation (Liquid-Liquid Extraction)

A common and effective method for extracting Lapatinib from plasma is liquid-liquid extraction.

  • To a 50 µL aliquot of human plasma, add the internal standard solution (e.g., Lapatinib-d4).

  • Add a protein precipitation agent and extraction solvent, such as methyl tert-butyl ether.

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for Lapatinib analysis.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[4][5]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typical.[5][6]

  • Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of Lapatinib and its internal standard.[5]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • MRM Transition for Lapatinib: m/z 581.4 -> 365.0[1]

    • MRM Transition for Lapatinib-d4 (example): m/z 585.4 -> 369.0 (Note: The exact mass will depend on the position and number of deuterium atoms. The provided search results mention a d3 standard with m/z 584.1 -> 366.0)[1]

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of Lapatinib, the following diagrams are provided.

Lapatinib Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add d4-Lapatinib Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio Calculate Peak Area Ratio (Lapatinib / d4-Lapatinib) Peak_Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: Experimental workflow for Lapatinib quantification.

Lapatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Lapatinib signaling pathway.

References

Linearity and range of detection for Lapatinib using Lapatinib impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Lapatinib, a potent tyrosine kinase inhibitor used in cancer therapy, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as a deuterated form of Lapatinib, in liquid chromatography-mass spectrometry (LC-MS) methods is considered the gold standard for bioanalytical assays due to its ability to correct for matrix effects and variability in sample processing.[1][2] This guide provides a comparative overview of analytical methods for Lapatinib quantification, focusing on the performance of methods utilizing a deuterated internal standard versus alternative approaches.

Performance Comparison: Linearity and Detection Range

The selection of an analytical method is often governed by its linearity, sensitivity (Limit of Detection, LOD), and the lowest concentration that can be reliably quantified (Limit of Quantification, LOQ). The data below compares an LC-MS method using a stable isotope-labeled internal standard against other common HPLC-based methods.

ParameterLC-MS/MS with Isotope-Labeled ISRP-HPLC with Gemcitabine ISUPLC-PDA (No IS)RP-HPLC-UV (No IS)
Internal Standard (IS) Lapatinib-d3 / Isotope Labeled LapatinibGemcitabine HydrochlorideNoneNone
Linearity Range 5.0 - 5000 ng/mL[1][2]2 - 60 µg/mL10 - 50 µg/mL[3]25 - 75 µg/mL[4]
Correlation Coefficient (R²) > 0.99 (Implied)Not Reported> 0.999[3]> 0.999[4]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low.0.265 µg/mL (265 ng/mL)[5]0.06 µg/mL (60 ng/mL)[3]0.45 µg/mL (450 ng/mL)[4]
Limit of Quantification (LOQ) 5.0 ng/mL[1]0.884 µg/mL (884 ng/mL)[5]0.18 µg/mL (180 ng/mL)[3]1.35 µg/mL (1350 ng/mL)[4]
Detector Tandem Mass Spectrometer (MS/MS)UV DetectorPDA DetectorUV Detector

As evidenced by the data, the LC-MS/MS method employing a stable isotope-labeled internal standard offers a significantly wider linear range and a substantially lower limit of quantification compared to HPLC-UV/PDA methods. This enhanced sensitivity is critical for pharmacokinetic studies where plasma concentrations of Lapatinib can be low.

Experimental Protocol: LC-MS/MS with Isotope-Labeled Internal Standard

This section details a representative protocol for the quantification of Lapatinib in human plasma using an isotope-labeled internal standard, based on established methodologies.[6][7][8]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., Lapatinib-d3 in methanol).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube or vial for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent or equivalent HPLC/UPLC system.

  • Column: Zorbax SB-C18 (5 μm, 2.1 × 50 mm) or equivalent reverse-phase column.[7]

  • Mobile Phase: Isocratic elution with a mixture of an aqueous component (e.g., 10 mM formic buffer) and an organic component (e.g., acetonitrile/methanol).[9]

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • Lapatinib: e.g., m/z 581.0 → [Specific Fragment Ion]

    • Isotope-Labeled IS: e.g., m/z 589.1 → [Specific Fragment Ion][8][9]

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for quantifying Lapatinib in a biological sample using an internal standard method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (Lapatinib-d4) Sample->Add_IS Extract Protein Precipitation & Centrifugation Add_IS->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Quantify Concentration Curve->Quantify

Caption: Workflow for Lapatinib quantification using an internal standard method.

References

Assessing the Isotopic Purity of Lapatinib Impurity 18-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the isotopic purity of deuterated compounds like Lapatinib impurity 18-d4 is critical for the accuracy of pharmacokinetic and metabolic studies. This guide provides a comparative overview of the common analytical techniques used to assess the isotopic purity of such compounds, supported by detailed experimental protocols. While specific comparative data for this compound is not publicly available, this guide presents a framework for such an assessment, including hypothetical data for illustrative purposes.

Comparison of Analytical Methods for Isotopic Purity

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and can be used in a complementary manner to provide a comprehensive analysis of isotopic enrichment and structural integrity.[1][2]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues based on their mass differences.[3][4][5]High sensitivity, requires very small sample amounts, provides detailed isotopic distribution, and can be coupled with liquid chromatography (LC) for impurity profiling.[3][4][6]Potential for ion suppression or enhancement effects, and may not distinguish between positional isomers of the deuterium label.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. Deuterium incorporation can be quantified by the absence of proton signals and the presence of deuterium signals.[1]Provides unambiguous structural information, including the specific location of deuterium labels. It is a quantitative technique (qNMR) that can determine isotopic purity without the need for a labeled standard.[6]Lower sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

Objective: To determine the percentage of deuterated species (d4) and the distribution of other isotopologues (d0, d1, d2, d3).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.[7]

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the analyte from any potential non-isotopic impurities. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometric Analysis:

    • Acquire data in full scan mode in the positive ion mode.

    • Set the mass resolution to a high value (e.g., >60,000) to ensure accurate mass measurements and separation of isobaric species.[5]

    • The mass range should be set to include the expected m/z values of all isotopologues of this compound.

  • Data Analysis:

    • Extract the ion chromatograms for each expected isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is reported as the percentage of the desired d4 species.

Quantitative NMR (qNMR) for Isotopic Purity Assessment

This protocol provides a general method for determining the isotopic purity of this compound using qNMR.

Objective: To independently determine the isotopic enrichment of this compound and confirm the position of deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard with a known purity into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Spectrum Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons in this compound and the internal standard.

    • The absence or significant reduction of proton signals at the expected positions of deuteration confirms the labeling site.

    • The isotopic purity can be calculated by comparing the integral of a proton signal in the analyte with the integral of a known proton signal from the internal standard.

Hypothetical Isotopic Purity Data for this compound

The following table presents hypothetical data for the isotopic purity of two different batches of this compound, as might be determined by HRMS. This is for illustrative purposes to demonstrate how such data would be presented.

Batch IDd0 (%)d1 (%)d2 (%)d3 (%)d4 (%) (Isotopic Purity)
Batch A 0.10.51.23.594.7
Batch B 0.050.30.82.196.75

Visualizing the Lapatinib Signaling Pathway and Experimental Workflow

To provide context for the importance of pure Lapatinib and its impurities in research, the following diagrams illustrate the signaling pathway it inhibits and a typical experimental workflow for isotopic purity analysis.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR (ErbB1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 (ErbB2) HER2->PI3K_Akt HER2->RAS_MAPK Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Isotopic_Purity_Workflow Sample Lapatinib Impurity 18-d4 Sample Preparation Sample Preparation (Dissolution) Sample->Preparation LC_Separation LC Separation Preparation->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan) LC_Separation->HRMS_Analysis Data_Processing Data Processing (Peak Integration) HRMS_Analysis->Data_Processing Purity_Report Isotopic Purity Report Data_Processing->Purity_Report

Caption: Workflow for isotopic purity analysis by LC-HRMS.

References

Unraveling Lapatinib Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of various bioanalytical methods for the quantification of Lapatinib reveals a landscape dominated by highly sensitive and specific liquid chromatography-based techniques. This guide provides a comparative overview of high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from various validation studies. The aim is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Lapatinib, a potent tyrosine kinase inhibitor, is a critical component in the treatment of HER2-positive breast cancer.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating accurate and precise quantification methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While no formal inter-laboratory comparison studies were identified, a synthesis of data from individual validation reports provides valuable insights into the performance of commonly employed analytical techniques.

Comparative Performance of Quantification Methods

The quantification of Lapatinib is predominantly achieved through reversed-phase HPLC, UPLC, and LC-MS/MS. Each method offers distinct advantages in terms of sensitivity, speed, and selectivity. The following tables summarize the quantitative performance data from several published studies, offering a snapshot of the capabilities of each method.

Table 1: Comparison of HPLC Methods for Lapatinib Quantification

ParameterMethod 1[2]Method 2[3]Method 3[4]
Column ODS C-18 RP (4.6 mm i.d. × 250 mm)C18 (250 x 4.6 mm, 5.0µm)XBridge® C8 (250 x 4.6 mm i.d. 5 μm)
Mobile Phase Acetonitrile and water (50:50 v/v)Water, methanol, and trifluoroacetic acid (30:70:0.1) v/vPentane-1-sulfonic acid sodium salt 10 mM - acetonitrile (65:35)
Flow Rate 1.0 ml/min1.1 ml/min0.6 mL/min
Detection UV at 232 nmUV at 262nmDiode Array Detector (DAD) at 222 nm
Linearity Range 2-60 μg/ml25-75 µg/ml0.06 – 0.18 mg/mL
LOD 0.265 μg/ml0.45 µg/ml0.67 µg/mL
LOQ 0.884 μg/ml1.35 µg/ml2.02 µg/mL
Accuracy (% Recovery) 100.89%Not Reported99.23% (% Bias of 0.77%)
Precision (%RSD) 0.223% (Intra-day)< 2%< 2.0%

Table 2: Comparison of UPLC and LC-MS/MS Methods for Lapatinib Quantification

ParameterUPLC Method[5]LC-MS/MS Method 1[6]LC-MS/MS Method 2[7]
Column BHEL UPLC ColumnKromacil 100 C18 (4.6 X 50mM, 5μm)Not Specified
Mobile Phase 0.1% OPA buffer and Acetonitrile (30:70)Acetonitrile: 5mM ammonium formate (80:20%v/v), pH 3.80Not Specified
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection PDA at 309 nmUltra triple quadrupole mass spectrometry (ESI+)UHPLC-HESI-LTQ-MS
Linearity Range 10-50 μg/mL15.004 to 2000.540 ng/mL0.75 to 1200 ng/mL
LOD 0.06 μg/mlNot ReportedNot Reported
LOQ 0.18 μg/mL15.004 ng/mL0.75 ng/mL
Accuracy Not ReportedConsistently accurateWithin acceptable limits
Precision (%RSD) Not ReportedConsistently preciseWithin acceptable limits

As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of quantification (LOQ) compared to HPLC and UPLC methods, making them highly suitable for bioanalytical applications where Lapatinib concentrations in plasma can be very low.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key quantification techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common approach for Lapatinib quantification in pharmaceutical dosage forms involves RP-HPLC with UV detection.[2][3]

  • Sample Preparation: Tablets are typically crushed, dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water), sonicated, and filtered to obtain a clear solution.[2]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used.[2][3]

    • Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous component (water or buffer) is used in an isocratic elution mode.[2][3]

    • Flow Rate: Typically maintained around 1.0 mL/min.[2]

    • Detection: A UV detector is used, with the wavelength set to an absorbance maximum of Lapatinib, such as 232 nm or 262 nm.[2][3]

  • Internal Standard: For improved accuracy and precision, an internal standard like Gemcitabine Hydrochloride can be used.[2]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC methods offer faster analysis times and improved resolution compared to traditional HPLC.

  • Sample Preparation: Similar to HPLC, samples are dissolved and diluted in an appropriate solvent. For plasma samples, a protein precipitation step is employed to remove interfering proteins.[7][8]

  • Chromatographic Conditions:

    • Column: UHPLC columns with smaller particle sizes are utilized.

    • Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous solution and an organic solvent is common.

    • Detection: A Photodiode Array (PDA) detector or a mass spectrometer can be used for detection.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for Lapatinib quantification, particularly in biological matrices like human plasma.[6]

  • Sample Preparation:

    • Protein Precipitation: A simple and effective method for plasma samples, where a precipitating agent like acetonitrile is added to the plasma to denature and remove proteins.[7][8]

    • Liquid-Liquid Extraction (LLE): This technique is used to extract Lapatinib from the plasma into an immiscible organic solvent, providing a cleaner sample for analysis.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a C18 is typically used.[6]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a volatile buffer (e.g., ammonium formate) is commonly used to ensure compatibility with the mass spectrometer.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[6]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Lapatinib and its internal standard.

Visualizing the Workflow and Mechanism

To better understand the practical application and the biological context of Lapatinib, the following diagrams illustrate a typical experimental workflow and the signaling pathway it targets.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generate Report Quantification->Report

Fig 1. A typical experimental workflow for Lapatinib quantification in plasma using LC-MS/MS.

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[2] This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 2. Lapatinib inhibits EGFR and HER2, blocking downstream PI3K and MAPK signaling pathways.

References

Performance Showdown: Lapatinib-d4 vs. Lapatinib-d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and pharmacokinetic studies, the precise quantification of therapeutic agents like Lapatinib is paramount. A crucial component of achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are the gold standard, and within this category, deuterated analogs are commonly employed. This guide provides a comparative evaluation of Lapatinib-d4 and Lapatinib-d3 for their use as internal standards in the bioanalysis of Lapatinib.

The primary role of an internal standard is to compensate for variability during sample preparation, chromatography, and ionization.[1][2][3] An ideal IS co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thereby normalizing for any losses or matrix effects.[4] Deuterated standards, such as Lapatinib-d4 and Lapatinib-d3, are structurally almost identical to the analyte, making them excellent candidates.

Theoretical Comparison: The Devil is in the Deuterium

The key difference between Lapatinib-d4 and Lapatinib-d3 lies in the number of deuterium atoms incorporated into the molecule. This seemingly minor structural change has significant implications for their performance as internal standards.

FeatureLapatinib-d4Lapatinib-d3Rationale
Mass Difference (from Lapatinib) +4 Da+3 DaA larger mass difference is preferable to minimize potential cross-talk or isotopic interference from the analyte, especially at high concentrations.[3]
Chromatographic Separation Co-elutes with LapatinibCo-elutes with LapatinibBoth are expected to have nearly identical retention times to Lapatinib due to their structural similarity.
Ionization Efficiency Nearly identical to LapatinibNearly identical to LapatinibThe minor change in mass due to deuterium substitution does not significantly alter the ionization properties.
Extraction Recovery Nearly identical to LapatinibNearly identical to LapatinibBoth will mimic the extraction behavior of the unlabeled analyte.
Isotopic Purity Must be high to prevent interferenceMust be high to prevent interferenceThe contribution of the unlabeled analyte in the IS solution should be minimal.[5]

While both are suitable, Lapatinib-d4 holds a theoretical advantage due to its larger mass difference from the parent drug. This reduces the likelihood of the tail of the abundant M+2 isotope peak of Lapatinib contributing to the signal of the M+3 peak of Lapatinib-d3, a phenomenon that can affect accuracy at the lower limits of quantification.

Experimental Performance Data

One study highlighted that a stable isotope-labeled internal standard like Lapatinib-d3 is essential for correcting the interindividual variability in the recovery of Lapatinib from patient plasma samples, a feat a non-isotope-labeled IS (zileuton) could not achieve.[6][7][8] This underscores the superiority of using a deuterated analog.

The following table summarizes the performance characteristics of a validated LC-MS/MS method using a deuterated Lapatinib internal standard.

ParameterPerformance
Linearity 5.00 - 800.00 ng/mL[9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[10]
Intra-day Precision (%CV) < 11%[6][8]
Inter-day Precision (%CV) < 11%[6][8]
Accuracy Within 100 ± 10%[6][8]
Recovery Shown to correct for inter-patient variability ranging from 16% to 70%[6][8]

Experimental Protocols

A robust bioanalytical method is crucial for obtaining reliable data. The following is a representative protocol for the quantification of Lapatinib in human plasma using a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the working internal standard solution (e.g., Lapatinib-d4 or Lapatinib-d3 in methanol).

  • Vortex briefly to mix.

  • Add 50µL of 1mM NaOH to alkalinize the sample.[11]

  • Add 2.5 mL of methyl tert-butyl ether as the extraction solvent.[12]

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., Kromacil 100 C18, 4.6 x 50 mm, 5 µm)[11]

  • Mobile Phase: Acetonitrile and 5mM ammonium formate (80:20 v/v) with pH adjusted to 3.80 using formic acid.[11]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lapatinib: m/z 581.0 → 365.1

    • Lapatinib-d4 (or -d3): To be optimized, but expected to be m/z 585.1 → 365.1 (for d4) or 584.1 → 365.1 (for d3)

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the signaling pathway of Lapatinib.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Lapatinib-d4 or -d3) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: Bioanalytical workflow for Lapatinib quantification.

cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: Lapatinib signaling pathway inhibition.

Conclusion

Both Lapatinib-d4 and Lapatinib-d3 are excellent choices for an internal standard in the bioanalysis of Lapatinib, far surpassing non-isotope-labeled analogs in their ability to correct for experimental variability. While Lapatinib-d3 has been successfully used in validated methods, Lapatinib-d4 offers a theoretical advantage of a greater mass difference, which can provide an additional layer of robustness against potential isotopic interference.

Recommendation:

For new method development, Lapatinib-d4 is the recommended internal standard due to its larger mass separation. However, if a laboratory has an existing, validated method using Lapatinib-d3 that meets all regulatory requirements for precision and accuracy, there is no pressing need to switch. The ultimate choice should be based on a combination of theoretical advantages, commercial availability, cost, and rigorous in-house validation to ensure the developed assay is accurate, precise, and robust.

References

The Critical Role of Deuterated Internal Standards in Lapatinib Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lapatinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated internal standard for Lapatinib analysis in biological matrices.

Lapatinib, a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a key therapeutic agent in the treatment of HER2-positive breast cancer.[1][2] Accurate quantification of Lapatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal patient outcomes. However, the bioanalysis of Lapatinib is not without its challenges, primarily due to variability in sample preparation and matrix effects.[3][4] The use of a stable isotope-labeled internal standard, specifically a deuterated analog of Lapatinib, has emerged as the gold standard to overcome these challenges.[5][6]

Superiority of Deuterated Internal Standards: A Data-Driven Comparison

Experimental evidence strongly supports the use of a deuterated internal standard, such as Lapatinib-d3, over non-isotope-labeled alternatives like zileuton.[3][7] While methods using non-isotope-labeled internal standards may show acceptable accuracy and precision in pooled human plasma, they often fail to account for the interindividual variability in drug recovery from patient plasma samples.[3] This variability can lead to erroneous measurements in a real-world clinical setting.[4]

A key study demonstrated that the recovery of Lapatinib from the plasma of different healthy donors can vary by up to 2.4-fold, and in cancer patients, this variation can be as high as 3.5-fold.[7] A deuterated internal standard, which co-elutes with the analyte and has nearly identical physicochemical properties, effectively compensates for these variations in extraction efficiency and potential matrix effects during mass spectrometric analysis.[3][8]

Internal Standard TypeAnalyte Recovery Variation (Cancer Patients)Ability to Correct for Interindividual VariabilityAccuracy in Pooled PlasmaPrecision in Pooled Plasma
Deuterated (Lapatinib-d3) Compensated for up to 3.5-fold variation[7]Yes [3][7]Within 100 ± 10%[3][7]< 11%[3][7]
Non-Isotope-Labeled (Zileuton) Failed to correct for significant variation[3]No [3]Within 100 ± 10%[3][7]< 11%[3][7]

Table 1: Comparison of Deuterated vs. Non-Isotope-Labeled Internal Standards in Lapatinib Analysis.[3][7]

Experimental Protocol: Quantitative Analysis of Lapatinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This section details a typical experimental protocol for the quantification of Lapatinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Lapatinib-d3 as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of human plasma, add the deuterated internal standard (Lapatinib-d3).[9]

  • Perform protein precipitation by adding an appropriate organic solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10][11]

  • Column: A C18 reversed-phase column, such as a Zorbax SB-C18 (150 x 3 mm, 3.5 µm), is commonly used.[9][10]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., formic acid buffer) and organic solvents (e.g., acetonitrile and methanol) is typically employed.[10]

  • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

  • Injection Volume: A small volume of the extracted sample is injected into the system.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]

  • Ionization Mode: Positive electrospray ionization is used to generate protonated molecular ions of Lapatinib and its deuterated internal standard.[10]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.[10] The protonated molecular ion [M+H]+ for Lapatinib is typically m/z 581.0, and for a deuterated analog like Lapatinib-d8, it would be m/z 589.1.[10]

  • Data Analysis: The ratio of the peak area of Lapatinib to the peak area of the deuterated internal standard is used to calculate the concentration of Lapatinib in the plasma sample by comparing it to a standard curve.

Visualizing the Rationale: Signaling Pathway and Analytical Workflow

To further illustrate the context of Lapatinib analysis, the following diagrams depict its mechanism of action and the experimental workflow.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR (HER1) TKD Tyrosine Kinase Domain EGFR->TKD HER2 HER2 HER2->TKD Lapatinib Lapatinib Lapatinib->TKD Inhibition PI3K_AKT PI3K/AKT Pathway TKD->PI3K_AKT MAPK MAPK Pathway TKD->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR and HER2, blocking downstream signaling pathways like PI3K/AKT and MAPK, which ultimately inhibits cell proliferation and promotes apoptosis.[1][2][12][13]

Lapatinib_Analysis_Workflow Start Plasma Sample Collection IS_Spiking Spiking with Deuterated Internal Standard (Lapatinib-d3) Start->IS_Spiking Extraction Protein Precipitation (e.g., with organic solvent) IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification against Standard Curve Data_Processing->Quantification Result Lapatinib Concentration Quantification->Result

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lapatinib Impurity 18-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Lapatinib impurity 18-d4. These recommendations are based on guidelines for handling cytotoxic drugs to ensure personnel safety.[2][3][4]

Protection Type Recommended PPE Specifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of splashing.[2][4]Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Skin Protection Disposable nitrile gloves (double gloving recommended).[2][5] A disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs.[4]Gloves should be powder-free and have been tested for use with chemotherapy drugs.[2][6] Gowns should close in the back.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of aerosolization or if handling the compound outside of a containment device.[4]The type of respirator will depend on the potential for exposure and should be selected based on a risk assessment.
Foot Protection Closed-toe shoes. Shoe covers may be necessary in designated handling areas.[2]---

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure to this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the substance.[4]

  • Ensure all necessary PPE is readily available and inspected for integrity before use.

  • Prepare a spill kit specifically for cytotoxic drugs and ensure it is easily accessible.[3][4]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above before handling the compound.

  • When weighing and dissolving the compound, use careful techniques to avoid generating dust or aerosols.

  • Double-gloving is recommended, with the outer glove being changed immediately if it becomes contaminated.[2]

3. Post-Handling Procedures:

  • After handling, carefully remove and dispose of all disposable PPE in designated cytotoxic waste containers.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Decontaminate the work surface with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Disposal Method: Dispose of cytotoxic waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/BSC) gather_ppe Gather & Inspect PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit don_ppe Don Appropriate PPE prep_spill_kit->don_ppe handle_compound Weigh & Dissolve Compound don_ppe->handle_compound remove_ppe Remove & Dispose of PPE handle_compound->remove_ppe segregate_waste Segregate Cytotoxic Waste handle_compound->segregate_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate use_containers Use Labeled, Leak-Proof Containers segregate_waste->use_containers dispose_waste Dispose via Licensed Service use_containers->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.